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  • Product: 2,6-Difluoro-3-(methylthio)benzoic acid
  • CAS: 1428234-51-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 2,6-Difluoro-3-(methylthio)benzoic acid in Organic Solvents

Abstract Introduction: The Significance of Solubility in Pharmaceutical Sciences 2,6-Difluoro-3-(methylthio)benzoic acid is a compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Sciences

2,6-Difluoro-3-(methylthio)benzoic acid is a compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a benzoic acid moiety, two electron-withdrawing fluorine atoms, and a methylthio group, suggests a complex interplay of intermolecular forces that will govern its solubility in different solvent environments. Understanding this solubility is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for optimizing yield, purity, and crystal morphology.

  • Formulation Development: The choice of excipients and the design of the final dosage form are heavily influenced by the API's solubility.

  • Pharmacokinetics: The dissolution rate of an API, which is often related to its solubility, can significantly impact its absorption and overall bioavailability.

Given the absence of published solubility data for 2,6-Difluoro-3-(methylthio)benzoic acid, the primary objective of this guide is to empower researchers to generate this data in a systematic and scientifically sound manner.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute, such as 2,6-Difluoro-3-(methylthio)benzoic acid, in a solvent is a thermodynamically driven process. It can be conceptualized as a three-step cycle:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of solution is the sum of these energy changes. A favorable dissolution process occurs when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice and cavitation energies.

The principle of "like dissolves like" is a useful heuristic. The polarity of both the solute and the solvent is a key determinant of solubility. Based on its structure, 2,6-Difluoro-3-(methylthio)benzoic acid possesses both polar (carboxylic acid, fluorine atoms) and non-polar (benzene ring, methylthio group) characteristics. Therefore, its solubility is expected to vary significantly across a range of organic solvents with differing polarities.

Physicochemical Properties of 2,6-Difluoro-3-(methylthio)benzoic acid

While extensive data is not available, we can infer some properties based on its structure and available information for related compounds.

PropertyValue/InformationSource
Molecular Formula C8H6F2O2S[1]
Molecular Weight 204.2 g/mol [1]
Physical Form Expected to be a solid at room temperature.Inferred
CAS Number 1428234-51-8[1]

The presence of the carboxylic acid group suggests that the solubility of 2,6-Difluoro-3-(methylthio)benzoic acid will be pH-dependent in protic solvents. In acidic conditions, the carboxylic acid will be protonated and less polar, while in basic conditions, it will be deprotonated to the more polar carboxylate, which is generally more soluble in polar solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for determining the equilibrium solubility of 2,6-Difluoro-3-(methylthio)benzoic acid.

The Gravimetric Method: A Reliable and Straightforward Approach

This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known quantity of the solvent.[2]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2,6-Difluoro-3-(methylthio)benzoic acid to a known volume or mass of the desired organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a magnetic stirrer, an orbital shaker, or a rotator. The time required for equilibration can vary depending on the solvent and the compound, and it is advisable to run preliminary experiments to determine the optimal equilibration time (e.g., by taking samples at different time points until the concentration of the solute in the solution remains constant).

  • Phase Separation:

    • Once equilibrium is reached, it is critical to separate the undissolved solid from the saturated solution without altering the temperature. This can be done by:

      • Filtration: Using a syringe filter (e.g., 0.45 µm PTFE for organic solvents) that has been pre-warmed or is at the same temperature as the solution.

      • Centrifugation: Centrifuging the sample at the experimental temperature and carefully decanting the supernatant.

  • Solvent Evaporation and Quantification:

    • Accurately transfer a known mass or volume of the clear, saturated solution to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the compound) until a constant weight of the dried solute is achieved.

  • Calculation:

    • The solubility is calculated as the mass of the dissolved 2,6-Difluoro-3-(methylthio)benzoic acid per a given mass or volume of the solvent (e.g., in mg/mL or g/100 g).

Diagram of the Gravimetric Solubility Determination Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_calculation Calculation A Add Excess Solute to Solvent B Agitate at Constant Temperature A->B C Filter or Centrifuge B->C D Evaporate Solvent C->D E Weigh Residue D->E F Determine Solubility (e.g., mg/mL) E->F

Sources

Exploratory

Technical Stewardship Guide: 2,6-Difluoro-3-(methylthio)benzoic acid

This guide serves as a technical stewardship document for 2,6-Difluoro-3-(methylthio)benzoic acid . It is designed for research scientists and process chemists who require a deeper operational understanding than a standa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical stewardship document for 2,6-Difluoro-3-(methylthio)benzoic acid . It is designed for research scientists and process chemists who require a deeper operational understanding than a standard Safety Data Sheet (SDS) provides.

CAS Number: 1428234-51-8 Molecular Formula: C₈H₆F₂O₂S Molecular Weight: 204.2 g/mol [1]

Strategic Profile & Chemical Identity

In the context of drug discovery, 2,6-Difluoro-3-(methylthio)benzoic acid is a high-value scaffold. The 2,6-difluoro substitution pattern is frequently employed to modulate the pKa of the carboxylic acid, enhancing lipophilicity and metabolic stability by blocking the ortho-positions from enzymatic attack. The 3-methylthio group serves as a versatile handle for oxidation (to sulfoxides/sulfones) or as a bioisostere for methoxy groups, often altering the electronic landscape of the aromatic ring without significantly changing steric bulk.

Researchers typically encounter this compound as a solid intermediate during the synthesis of:

  • Anti-inflammatory agents: Specifically PDE4 inhibitors where benzoic acid derivatives are common pharmacophores.[2]

  • Antimicrobial prodrugs: Where fluorinated benzoate esters facilitate membrane permeation.

Hazard Architecture & Toxicological Logic

Standard SDSs often list generic hazards. This section explains the causality behind them based on Structure-Activity Relationships (SAR).

GHS Classification (Inferred from Functional Analogs)

Given the lack of historical toxicological data for this specific isomer, safety protocols must be derived from "Read-Across" logic using the core moiety (2,6-difluorobenzoic acid) and the substituent (thioether).

Hazard CategoryGHS CodeSignal WordMechanism of Action
Skin Irritation H315 WarningThe acidic proton (COOH) combined with the lipophilic fluorinated ring allows rapid dermal penetration, leading to local proton-mediated tissue damage.
Eye Irritation H319 WarningDirect contact with mucous membranes causes immediate pH drop and protein denaturation.
STOT-SE (Resp) H335 WarningFine dust inhalation irritates the upper respiratory tract; the fluorine atoms increase the acidity relative to benzoic acid, potentially exacerbating irritation.
Acute Tox (Oral) H302 WarningPredicted.[3][4] Thioethers can undergo metabolic activation to reactive sulfoxides in the liver. Handle as if harmful.
Toxicological Insights
  • Metabolic Activation: The methylthio group (-SMe) is a substrate for Flavin-containing Monooxygenases (FMOs). In vivo, this can be oxidized to the sulfoxide (-S(=O)Me) and sulfone (-SO₂Me). While generally stable, researchers should be aware that strong oxidants in the reaction flask will effect this transformation immediately.

  • Fluorine Effect: The 2,6-difluoro substitution creates a "electron-deficient" ring core. This increases the acidity of the carboxylic acid (lower pKa than benzoic acid), making it a stronger irritant than non-fluorinated analogs.

Operational Safety Protocol (SOP)

Trustworthiness in the lab relies on self-validating systems. The following protocol ensures containment.

Engineering Controls & PPE[5]
  • Respiratory: Use a NIOSH N95 (US) or P2 (EU) particulate respirator. The high-density fluorine atoms often result in a fine, electrostatic powder that disperses easily.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for solid handling. Crucial: If dissolved in DCM or DMF, double-gloving or Silver Shield® laminates are required, as the solvent acts as a carrier for the fluorinated acid to penetrate nitrile.

Handling Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on its physical state (Solid vs. Solution).

HandlingProtocol Start Start: 2,6-Difluoro-3-(methylthio)benzoic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution (Organic Solvent) StateCheck->Solution Dissolved Weighing Weighing Operation Solid->Weighing Dissolution Reaction / Dissolution Solution->Dissolution Control_Solid Control: Static-Dissipative Spatula + Fume Hood Draft ON Weighing->Control_Solid High Dust Potential Control_Soln Control: Double Nitrile Gloves + Splash Goggles Dissolution->Control_Soln Splash Risk Control_Solid->Dissolution Waste Disposal: Halogenated Organic Waste Control_Soln->Waste

Figure 1: Operational decision tree for handling fluorinated benzoic acid derivatives, emphasizing dust control for solids and permeation protection for solutions.

Physicochemical Characterization

Data derived from computational prediction and structural analogs (2,6-difluorobenzoic acid).

PropertyValue / DescriptionOperational Implication
Physical State Solid (Crystalline powder)Prone to electrostatic charging.
Melting Point ~140–160 °C (Predicted)Stable solid at room temperature.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility; requires organic co-solvent for biological assays.
Acidity (pKa) ~2.5 – 3.0 (Predicted)Significantly more acidic than benzoic acid (pKa 4.2). Corrosive to eyes.
Incompatibility Strong Oxidizers, Strong BasesIncompatible with reagents like KMnO₄ (oxidizes sulfur) or NaH (deprotonates acid).

Emergency Response Architecture

In the event of exposure, the "Difluoro" nature of the compound dictates specific responses, particularly regarding calcium chelation risks (though lower than HF, fluorinated acids can be insidious).

Spill & Exposure Logic

The following workflow dictates the immediate response to accidental release.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin Flush 15min + Soap Monitor for Redness Skin->Action_Skin Action_Eye Flush 15min (Lifting Lids) Consult Ophthalmologist Eye->Action_Eye Action_Inhal Move to Fresh Air Oxygen if labored breathing Inhal->Action_Inhal Medical Seek Medical Review (Show CAS 1428234-51-8) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Emergency response triage.[3] Note that while this is a fluorinated compound, it is stable and does NOT release HF under physiological conditions; standard acid-burn protocols apply.

Firefighting Measures
  • Media: Water spray, Dry chemical, CO₂, or Alcohol-resistant foam.[4]

  • Specific Hazards: Combustion will generate Sulfur Oxides (SOx) and Hydrogen Fluoride (HF) gas.

  • Protocol: Firefighters must wear self-contained breathing apparatus (SCBA). The presence of fluorine means the smoke is toxic and corrosive.

Disposal & Regulatory Compliance

  • Waste Stream: Halogenated Organic Waste . Do not mix with non-halogenated solvents if incineration costs differ.

  • Neutralization: Can be chemically neutralized with a dilute base (e.g., Sodium Bicarbonate solution) before disposal into the organic waste container to prevent acid catalysis of other waste components.

  • Transport: Generally not regulated as Dangerous Goods (DG) for ground transport in small quantities, but check IATA regulations for air transport if the quantity exceeds de minimis levels.

References
  • PubChem. (n.d.).[5] 2,6-Difluoro-3-methylbenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Howei Pharm. (n.d.). 2,6-Difluoro-3-(methylthio)benzoic acid Product Page (CAS Verification).[1] Retrieved from [Link]

Sources

Foundational

pKa values and acidity of 2,6-Difluoro-3-(methylthio)benzoic acid

An In-depth Technical Guide to the Acidity and pKa of 2,6-Difluoro-3-(methylthio)benzoic acid This guide provides a comprehensive analysis of the acidity and pKa value of 2,6-Difluoro-3-(methylthio)benzoic acid, a compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acidity and pKa of 2,6-Difluoro-3-(methylthio)benzoic acid

This guide provides a comprehensive analysis of the acidity and pKa value of 2,6-Difluoro-3-(methylthio)benzoic acid, a compound of interest in drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical underpinnings of its acidity, practical methodologies for its determination, and an informed estimation of its pKa.

Introduction to 2,6-Difluoro-3-(methylthio)benzoic acid

2,6-Difluoro-3-(methylthio)benzoic acid, with the chemical formula C₈H₆F₂O₂S and a molecular weight of 204.2 g/mol , is a substituted benzoic acid derivative.[1] Its structure, featuring two electron-withdrawing fluorine atoms ortho to the carboxylic acid group and a methylthio group at the meta position, suggests a significant modulation of its physicochemical properties, most notably its acidity, when compared to benzoic acid. Understanding the acid dissociation constant (pKa) is critical as it governs the compound's degree of ionization at a given pH, which in turn dictates its solubility, membrane permeability, and ultimately its pharmacokinetic and pharmacodynamic profile.

Theoretical Framework of Acidity

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring can either stabilize or destabilize this anion through a combination of inductive and resonance effects, thereby altering the acidity.[2][3]

  • Inductive Effects (I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups, such as fluorine, pull electron density away from the carboxylate group, stabilizing the negative charge and increasing acidity (lowering the pKa).

  • Resonance Effects (M or R): This effect involves the delocalization of electrons through the pi system of the benzene ring. Electron-withdrawing groups can delocalize the negative charge of the carboxylate anion, leading to its stabilization and increased acidity.[4]

In the case of 2,6-Difluoro-3-(methylthio)benzoic acid:

  • Fluorine Substituents: The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect significantly stabilizes the benzoate anion, thereby increasing the acidity of the parent benzoic acid.

  • The "Ortho-Effect": It is a well-documented phenomenon that ortho-substituents, regardless of their electronic nature, generally increase the acidity of benzoic acids.[5] This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho groups can force the carboxylic acid group out of the plane of the benzene ring, which can influence the resonance stabilization of the carboxylate anion.

  • Methylthio Substituent: The methylthio (-SCH₃) group at the meta position has a more complex influence. It is generally considered to be a weak electron-withdrawing group through induction and a weak electron-donating group through resonance. Its overall effect on acidity will be less pronounced compared to the potent influence of the two ortho-fluorine atoms.

The interplay of these electronic effects is visually represented in the diagram below.

cluster_molecule 2,6-Difluoro-3-(methylthio)benzoic acid cluster_effects Electronic Effects on Acidity cluster_outcome Predicted Outcome Molecule C₈H₆F₂O₂S COOH Carboxylic Acid (Acidic Center) F1 Ortho-Fluorine F2 Ortho-Fluorine SCH3 Meta-Methylthio Inductive Strong -I Effect (Electron Withdrawing) F1->Inductive Dominant Ortho Ortho-Effect (Steric & Electronic) F1->Ortho F2->Inductive Dominant F2->Ortho SCH3->Inductive Minor Resonance Weak Resonance Effect SCH3->Resonance Acidity Increased Acidity Inductive->Acidity Resonance->Acidity Ortho->Acidity pKa Lower pKa Acidity->pKa

Caption: Interplay of electronic effects on the acidity of the molecule.

Methodologies for pKa Determination

The pKa of 2,6-Difluoro-3-(methylthio)benzoic acid can be determined through both experimental and computational approaches.

Experimental Determination

A. Potentiometric Titration

This is a widely used and straightforward method for determining the pKa of acidic and basic compounds.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of 2,6-Difluoro-3-(methylthio)benzoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[7]

Causality Behind Experimental Choices:

  • The use of a co-solvent is necessary for many organic acids that have limited aqueous solubility.

  • A calibrated pH meter ensures accurate pH measurements, which are crucial for a reliable pKa determination.

  • Stepwise addition of the titrant allows for the construction of a detailed titration curve, from which the equivalence point and half-equivalence point can be accurately determined.

The workflow for potentiometric titration is illustrated below.

A 1. Sample Preparation (Dissolve Acid) B 2. Titration Setup (Calibrate pH Meter) A->B C 3. Titration (Add NaOH) B->C D 4. Data Collection (Record pH vs. Volume) C->D E 5. Data Analysis (Plot Titration Curve) D->E F Result (pKa = pH at 1/2 Equivalence Point) E->F

Caption: Workflow for pKa determination by potentiometric titration.

B. Spectrophotometric Method

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. It is also suitable for samples that are only available in small quantities or have low solubility.[8]

Experimental Protocol:

  • Solution Preparation: Prepare a series of buffered solutions with known pH values.

  • Sample Addition: Add a small, constant amount of a stock solution of 2,6-Difluoro-3-(methylthio)benzoic acid to each buffer.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum for each solution.

  • Data Analysis: Identify a wavelength where the acidic (protonated) and basic (deprotonated) forms of the compound have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the inflection point.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of the compound in buffers of varying, precisely known pH.

  • NMR Measurement: Acquire the NMR spectrum for each sample.

  • Data Analysis: Track the chemical shift of a proton or carbon atom that is sensitive to the protonation state of the carboxylic acid. Plot the chemical shift versus pH. The pKa is the pH at the midpoint of the resulting titration curve.

Computational Prediction

Computational methods, such as those based on Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models, can provide a reliable estimate of pKa values.[11][12][13] These methods are particularly valuable in the early stages of drug discovery for virtual screening and lead optimization.

  • DFT-based methods: These approaches calculate the Gibbs free energy change of the dissociation reaction in a simulated solvent environment to predict the pKa.[14]

  • QSPR models: These models use statistical correlations between molecular descriptors and experimentally determined pKa values for a training set of compounds to predict the pKa of new molecules.[15]

Estimated pKa and Comparative Data

CompoundpKaKey Substituents
Benzoic Acid4.20[16][17]None
2-Fluorobenzoic Acid3.27One ortho-F
2,6-Difluorobenzoic Acid~2.7Two ortho-F
2,6-Difluoro-3-(methylthio)benzoic acid < 2.7 (Estimated) Two ortho-F, one meta-SCH₃

The presence of two strongly electron-withdrawing fluorine atoms at the ortho positions is expected to significantly increase the acidity of the benzoic acid core, leading to a pKa value substantially lower than that of benzoic acid (4.20). The pKa of 2,6-difluorobenzoic acid is approximately 2.7. The additional methylthio group at the meta position will have a comparatively minor electronic influence. Therefore, the pKa of 2,6-Difluoro-3-(methylthio)benzoic acid is predicted to be slightly lower than 2.7, reflecting the cumulative electron-withdrawing effects of the substituents.

Conclusion

The acidity of 2,6-Difluoro-3-(methylthio)benzoic acid is significantly enhanced by the strong inductive and ortho-effects of the two fluorine substituents. This leads to a predicted pKa value that is substantially lower than that of benzoic acid. The precise determination of this value can be achieved through established experimental techniques such as potentiometric titration, spectrophotometry, or NMR spectroscopy. Additionally, computational methods offer a reliable means of predicting the pKa. A thorough understanding of the pKa of this molecule is essential for its effective application in research and drug development.

References

  • ResearchGate. QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Available from: [Link]

  • Comparison of Experimental and Calculated a pK a Values of Benzoic Acids. Available from: [Link]

  • ACS Publications. Toward Prediction of the Chemistry in Ionic Liquids: An Accurate Computation of Absolute pKa Values of Benzoic Acids and Benzenethiols. Available from: [Link]

  • MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available from: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Available from: [Link]

  • Let's Talk Academy. Order of Acidity of Substituted Benzoic Acids Explained - CSIR NET LIFE SCIENCE COACHING. Available from: [Link]

  • Centurion University. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Available from: [Link]

  • Chemistry Stack Exchange. Acidic strength of para substituted benzoic acids. Available from: [Link]

  • PMC. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Available from: [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

  • The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available from: [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Analytical Methods (RSC Publishing). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Available from: [Link]

  • Howei Pharm. CAS 1428234-51-8 C8H6F2O2S 2,6-Difluoro-3-(methylthio)benzoic acid 97%. Available from: [Link]

  • Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-methylphenyl ester. Available from: [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Available from: [Link]

  • pKa values in organic chemistry – making maximum use of the available data. Available from: [Link]

  • Oakwood Chemical. 2,6-Difluoro-3-methylbenzoic acid. Available from: [Link]

  • CLAS. Table of Acids with Ka and pKa Values*. Available from: [Link]

  • PubChem. 2,6-Difluoro-3-methylbenzoic acid. Available from: [Link]

Sources

Exploratory

Metabolic Stability Profiling: 2,6-Difluoro-3-(methylthio)benzoic Acid Derivatives

Executive Summary & Structural Logic In the optimization of small molecule drugs and agrochemicals, the 2,6-difluoro-3-(methylthio)benzoic acid scaffold represents a classic study in "metabolic steering." The structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In the optimization of small molecule drugs and agrochemicals, the 2,6-difluoro-3-(methylthio)benzoic acid scaffold represents a classic study in "metabolic steering."

The structural logic of this scaffold is deliberate:

  • 2,6-Difluoro Substitution: These atoms create a steric and electronic shield around the carboxylic acid and the aromatic ring. This effectively blocks ortho-hydroxylation and modulates the pKa of the benzoic acid, potentially influencing membrane permeability and protein binding.

  • 3-Methylthio Group (

    
    ):  This is the primary "soft spot." While it enhances lipophilicity, it introduces a high liability for oxidative metabolism (S-oxidation).
    
  • Benzoic Acid Moiety: A handle for solubility but a liability for Phase II conjugation (glucuronidation), leading to potentially reactive acyl glucuronides.

This guide details the metabolic fate of this scaffold and provides a self-validating experimental framework to assess its stability.

Mechanisms of Biotransformation[1][2][3]

Understanding the causality of metabolism is prerequisite to designing the assay. For this specific derivative, metabolism does not occur randomly; it follows a hierarchy of chemical reactivity.

Phase I: S-Oxidation (The Dominant Clearance Route)

The sulfur atom in the methylthio group is nucleophilic. In the presence of Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) , it undergoes sequential oxidation.

  • Step 1: Oxidation to the Sulfoxide (Chiral center creation).

  • Step 2: Further oxidation to the Sulfone (Metabolically stable, highly polar).

Scientist’s Note: Unlike O-demethylation, S-demethylation is generally slower than S-oxidation for aromatic thioethers. Therefore, the appearance of the sulfoxide (+16 Da) is the primary marker of instability, not the loss of the methyl group.

Phase II: Acyl Glucuronidation (The Safety Liability)

The carboxylic acid tail is a substrate for UDP-glucuronosyltransferases (UGTs) .[1]

  • Reaction: Formation of 1-

    
    -O-acyl glucuronide.[2]
    
  • Risk: Acyl glucuronides are electrophilic. They can undergo intramolecular rearrangement or covalently bind to plasma proteins (via transacylation), leading to immune-mediated idiosyncratic toxicity (IADRs).

Visualizing the Metabolic Pathway

The following diagram maps the sequential biotransformation logic.

MetabolicPathway Parent Parent Scaffold (2,6-Difluoro-3-SMe) Sulfoxide Metabolite M1 (Sulfoxide, +16 Da) Parent->Sulfoxide FMO3 / CYP3A4 (S-Oxidation) Glucuronide Metabolite M3 (Acyl Glucuronide, +176 Da) Parent->Glucuronide UGT1A9 / UGT2B7 (Glucuronidation) Sulfone Metabolite M2 (Sulfone, +32 Da) Sulfoxide->Sulfone CYP450 (Slow Oxidation) ProteinAdduct Covalent Protein Adduct (Toxicity Risk) Glucuronide->ProteinAdduct Transacylation (Non-enzymatic)

Caption: Figure 1. Biotransformation map of 2,6-difluoro-3-(methylthio)benzoic acid showing divergent oxidative and conjugative pathways.

Experimental Assessment Strategies

To rigorously evaluate this molecule, a single "metabolic stability" assay is insufficient. You must uncouple Phase I (Oxidative) and Phase II (Conjugative) stability.

Assay Matrix Strategy
Assay TypeSystemCofactorPurposeCritical Endpoint
Oxidative Stability Human Liver Microsomes (HLM)NADPHAssess S-oxidation rate (

).
Intrinsic Clearance (

)
Conjugative Stability HLM + AlamethicinUDPGAAssess Acyl Glucuronide formation.Glucuronidation Potential
Reactive Metabolite HLM + GSHNADPHTrap reactive intermediates.GSH-Adduct detection (LC-MS)

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of specific controls ensures that negative results are due to stability, not assay failure.

Protocol A: Microsomal Stability (Phase I Focus)

Objective: Determine the intrinsic clearance (


) driven by S-oxidation.

Materials:

  • Test Compound (10 mM in DMSO).[3]

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final protein conc). Pre-warm at 37°C for 5 minutes.

    • Why? Microsomal enzymes are temperature-sensitive; cold-start reactions yield non-linear kinetics.

  • Dosing: Spike Test Compound to 1 µM final concentration (keep DMSO < 0.1%).

    • Why 1 µM? To ensure the reaction remains First-Order (below

      
      ).
      
  • Initiation: Add NADPH (1 mM final) to start the reaction.[3]

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000g, 20 min).

  • Analysis: Inject supernatant onto LC-MS/MS.

Self-Validation Controls:

  • Positive Control: Verapamil (High clearance) or Carbamazepine (Low clearance).

  • Negative Control: Incubate without NADPH. If loss occurs here, it indicates chemical instability (hydrolysis) or non-specific binding, not metabolism.

Protocol B: Acyl Glucuronide Assessment (Phase II Focus)

Objective: Detect the formation of the labile acyl glucuronide (M+176 Da).

Critical Modification: Microsomal membranes are impermeable to the cofactor UDPGA. You must use a pore-forming agent.

  • Agent: Alamethicin (25 µg/mg protein) or Saponin.

  • Step: Pre-incubate microsomes with Alamethicin on ice for 15 minutes before adding buffer/compound.

Workflow:

  • Prepare "Permeabilized Microsomes" as above.

  • Add Test Compound (10 µM - higher conc helps detect conjugates).

  • Initiate with UDPGA (5 mM) + MgCl

    
     (5 mM).
    
  • Incubate 60 mins at 37°C.

  • Quench with acidified acetonitrile (1% Formic Acid).

    • Why Acidified? Acyl glucuronides are unstable at neutral/basic pH. Acid stabilizes them for analysis.

Data Analysis & Interpretation

Calculating Intrinsic Clearance

Plot


 vs. Time. The slope is 

.




Interpreting the "Fluorine Effect"

If the


 is high despite the 2,6-difluoro substitution, the metabolic flux is entirely through the Sulfur .
  • Remediation: If S-oxidation is too rapid, consider oxidizing the sulfur to a Sulfone (

    
    ) synthetically before testing. Sulfones are generally metabolically inert, though more polar.
    
Workflow Visualization

AssayWorkflow Prep Sample Prep (1 µM Compound + HLM) Branch Select Pathway Prep->Branch Path1 Oxidative Assay (+NADPH) Branch->Path1 Phase I Path2 Conjugative Assay (+UDPGA + Alamethicin) Branch->Path2 Phase II Analysis1 LC-MS/MS Monitor: Parent & Sulfoxide Path1->Analysis1 Analysis2 LC-MS/MS (Acidic Phase) Monitor: Acyl Glucuronide Path2->Analysis2 Decision Decision Gate Analysis1->Decision High Turnover? Analysis2->Decision Reactive Metabolite?

Caption: Figure 2. Integrated screening workflow for distinguishing oxidative vs. conjugative instability.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Larsen, G. L., et al. (1988).[4] In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver.[4] Xenobiotica. Link

  • Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. Link

  • Cyprotex. (2023). Microsomal Stability Assay Protocol. Link

Sources

Foundational

An In-depth Technical Guide to the Melting and Boiling Points of 2,6-Difluoro-3-(methylthio)benzoic acid

This guide provides a comprehensive technical overview of the theoretical and experimental determination of the melting and boiling points of 2,6-Difluoro-3-(methylthio)benzoic acid. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the theoretical and experimental determination of the melting and boiling points of 2,6-Difluoro-3-(methylthio)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven methodologies.

Introduction: The Significance of Physical Constants

The melting and boiling points of a chemical compound are fundamental physical properties that provide critical insights into its identity, purity, and physical state under varying temperatures. For a novel or specialized compound like 2,6-Difluoro-3-(methylthio)benzoic acid (CAS No. 1428234-51-8), precise knowledge of these thermal transition points is paramount for its synthesis, purification, formulation, and application in research and development.

This guide addresses the current lack of specific experimental data for the melting and boiling points of 2,6-Difluoro-3-(methylthio)benzoic acid in publicly available literature. In the absence of direct empirical values, this document will provide a robust framework for their estimation based on the analysis of structurally analogous compounds. Furthermore, it will detail rigorous experimental protocols for the accurate determination of these properties, ensuring scientific integrity and reproducibility.

Theoretical Framework and Predictive Analysis

The molecular architecture of 2,6-Difluoro-3-(methylthio)benzoic acid—an aromatic carboxylic acid bearing two fluorine atoms and a methylthio group—dictates its intermolecular forces and, consequently, its melting and boiling points. By examining the physical properties of structurally related compounds, we can establish a scientifically grounded estimation for our target molecule.

Influence of Constituent Functional Groups
  • Benzoic Acid Core: The carboxylic acid moiety is a potent contributor to high melting and boiling points due to its capacity for strong intermolecular hydrogen bonding, often forming stable dimers in the solid state.

  • Difluoro Substitution: The two fluorine atoms at the 2 and 6 positions are highly electronegative, inducing a significant dipole moment in the molecule. The effect of fluorination on melting points can be complex; while it increases polarity, it can also disrupt crystal packing, which may lead to a lower melting point compared to less substituted analogues.[1]

  • Methylthio Group: The methylthio (-SCH₃) group at the 3-position adds to the molecule's size and polarizability, which generally leads to an increase in van der Waals forces and, consequently, a higher boiling point. Its impact on the melting point is also influenced by how it affects the crystal lattice.

Comparative Analysis with Analogous Compounds

To form a predictive baseline, the known melting and boiling points of similar benzoic acid derivatives are summarized below.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Benzoic Acid65-85-0122.12122249
2,6-Difluorobenzoic acid385-00-2158.10157-161[2]Not available
3-(Methylthio)benzoic acid825-99-0168.21126-130[3]Not available
2,6-Difluoro-3-methylbenzoic acid32890-88-3172.13138-142[4]Not available
2,6-Difluoro-3-(methylthio)benzoic acid 1428234-51-8 204.20 [5]Not Experimentally Determined Not Experimentally Determined

Based on this comparative data, it is reasonable to hypothesize that the melting point of 2,6-Difluoro-3-(methylthio)benzoic acid will likely fall within the range of 130-160 °C. The boiling point is expected to be significantly above 250 °C due to the increased molecular weight and polarity compared to benzoic acid.

Experimental Determination of Melting Point

The melting point is a crucial indicator of a substance's purity.[6][7][8] Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow range of 0.5-1 °C, whereas impurities will lead to a depression and broadening of the melting range.[6][7][9]

Capillary Method: A Foundational Technique

The capillary method is the most common and widely accepted technique for melting point determination.[4][10][11]

  • Sample Preparation: The sample must be completely dry and finely powdered. A small amount is placed in a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[12]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be a heated metal block (e.g., Mel-Temp) or an oil bath (e.g., Thiele tube).[2]

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.[2][11]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[11]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Heat at Controlled Rate (1-2°C/min) C->D E Observe Melting D->E F Record Start of Melting (T1) E->F G Record End of Melting (T2) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for Capillary Melting Point Determination.

Advanced Technique: Differential Scanning Calorimetry (DSC)

For highly accurate and automated melting point determination, Differential Scanning Calorimetry (DSC) is the preferred method.[13][14][15] DSC measures the heat flow into a sample as a function of temperature.[14][15] The melting point is identified as the onset temperature of the endothermic melting peak on the DSC thermogram.[16][17] This technique is particularly valuable for studying polymorphism and purity.[14][18]

Experimental Determination of Boiling Point

Due to the anticipated high melting point and the presence of a carboxylic acid group, which can decompose at high temperatures, the determination of the boiling point requires careful consideration of the methodology.

Thiele Tube Method for Small Samples

The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[5][19]

  • Sample Preparation: A small amount of the sample (a few milliliters) is placed in a small test tube. An inverted capillary tube (sealed at the top) is placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil).[5][20]

  • Heating and Observation: The side arm of the Thiele tube is gently heated, creating convection currents that ensure uniform temperature distribution.[5][21] As the sample heats, a stream of bubbles will emerge from the inverted capillary.[5]

  • Data Recording: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5][19]

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube cluster_data Data Recording A Place Sample in Test Tube B Add Inverted Capillary A->B C Attach to Thermometer B->C D Heat Side Arm Gently C->D E Observe Bubble Stream D->E F Cool and Observe Liquid Rise E->F G Record Temperature at Liquid Rise F->G H Report Boiling Point G->H

Caption: Workflow for Thiele Tube Boiling Point Determination.

Advanced Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) can be employed to determine the boiling point by measuring the mass of a sample as a function of temperature.[22][23] The onset temperature of mass loss in a dynamic TGA experiment corresponds to the boiling point.[16][22] This method is particularly useful for small sample sizes and for compounds that may decompose near their boiling point.[24]

Conclusion and Recommendations

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). What is Melting Point? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Simamora, P., & Yalkowsky, S. H. (1994). Group Contribution Methods for Predicting the Melting Points and Boiling Points of Aromatic Compounds. Industrial & Engineering Chemistry Research, 33(5), 1425–1429.
  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Quora. (2021, October 20). Why does impurity among solids lower the melting point? What happens on a molecular level that causes this effect? Retrieved from [Link]

  • Thermogravimetric Analysis. (n.d.). Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Unacademy. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Goodrum, J. W., & Geller, D. P. (2005). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). Journal of Cannabis Therapeutics, 5(3-4), 3-20.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

  • CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. (2024, September 17). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. Retrieved from [Link]

  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

  • Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points. Retrieved from [Link]

  • Simamora, P., & Yalkowsky, S. H. (1994, December 30). Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV. Retrieved from [Link]

  • Fundamentals of Analytical Chemistry Module 33. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • FCT EMIS. (n.d.). Determination of melting and boiling points for solids. Retrieved from [Link]

  • MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Scribd. (n.d.). Melting and Boiling Point Procedures. Retrieved from [Link]

  • Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Understanding the Melting Point of Benzoic Acid: A Deep Dive. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (2023, December 1). Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Difluoro-3-(methylthio)benzoic acid is a valuable synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-(methylthio)benzoic acid is a valuable synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the aromatic ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable building block in medicinal chemistry. The introduction of a methylthio group at the 3-position provides a handle for further chemical modifications, allowing for the exploration of a diverse chemical space. This guide provides a comprehensive overview of a robust and efficient synthetic route to this important molecule, focusing on the principles of directed ortho-metalation.

Synthetic Strategy: Directed Ortho-Metalation

The most direct and efficient pathway to 2,6-Difluoro-3-(methylthio)benzoic acid relies on the principle of directed ortho-metalation (DoM). This strategy utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base to deprotonate a specific ortho-position, creating a powerful nucleophilic aryllithium species. This intermediate can then be trapped with a suitable electrophile to introduce a new substituent with high regioselectivity.

In the case of 2,6-difluorobenzoic acid, the carboxylic acid group itself can act as a directing group. The acidity of the aromatic protons is also influenced by the electron-withdrawing fluorine atoms. The proton at the C-3 position is the most acidic due to its proximity to both a fluorine atom and the carboxylate group, making it the prime site for deprotonation by a strong base.

The overall synthetic transformation is outlined below:

Synthetic Pathway start 2,6-Difluorobenzoic Acid intermediate Lithium 2,6-difluoro-3-lithiobenzoate start->intermediate 1. s-BuLi, THF 2. -78 °C product 2,6-Difluoro-3-(methylthio)benzoic acid intermediate->product Dimethyl disulfide (DMDS)

Caption: Synthetic pathway for 2,6-Difluoro-3-(methylthio)benzoic acid via directed ortho-metalation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2,6-Difluoro-3-(methylthio)benzoic acid.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
2,6-Difluorobenzoic acid385-00-2158.10 g/mol >98%
sec-Butyllithium (s-BuLi)598-30-164.06 g/mol ~1.4 M in cyclohexane
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous, >99.9%
Dimethyl disulfide (DMDS)624-92-094.20 g/mol >99%
Diethyl ether60-29-774.12 g/mol Anhydrous
Hydrochloric acid (HCl)7647-01-036.46 g/mol Concentrated (~37%)
Sodium sulfate (Na2SO4)7757-82-6142.04 g/mol Anhydrous
Procedure
  • Reaction Setup:

    • A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • The glassware is thoroughly dried in an oven and assembled hot under a stream of dry nitrogen.

  • Initial Reaction Mixture:

    • To the flask, add 2,6-difluorobenzoic acid (5.0 g, 31.6 mmol).

    • Add anhydrous tetrahydrofuran (THF, 100 mL) via a syringe.

    • Stir the mixture at room temperature until the solid is completely dissolved.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Directed Ortho-Lithiation:

    • Slowly add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 47.4 mL, 66.4 mmol, 2.1 equivalents) dropwise to the stirred solution via a syringe over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour. A color change to a deep red or brown is typically observed, indicating the formation of the aryllithium intermediate.

  • Electrophilic Quench:

    • In a separate, dry flask, prepare a solution of dimethyl disulfide (DMDS, 3.26 mL, 34.8 mmol, 1.1 equivalents) in anhydrous THF (20 mL).

    • Add the DMDS solution dropwise to the aryllithium solution at -78 °C over 15 minutes.

    • Allow the reaction mixture to stir at -78 °C for 30 minutes, and then slowly warm to room temperature overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of water (50 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford 2,6-Difluoro-3-(methylthio)benzoic acid as a white to off-white solid.

Mechanistic Insights

The causality behind the experimental choices lies in the principles of directed ortho-metalation and the reactivity of organolithium reagents.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the aromatic ring without adding to the carboxylic acid. sec-Butyllithium is a suitable choice due to its high basicity. The use of two equivalents of the base is necessary: the first equivalent deprotonates the acidic proton of the carboxylic acid, and the second deprotonates the C-3 position of the aromatic ring.[1][2][3]

  • Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions, such as the degradation of the solvent (THF) by the strong base.[4]

  • Electrophile: Dimethyl disulfide is an effective electrophile for introducing the methylthio group. The nucleophilic aryllithium attacks one of the sulfur atoms in DMDS, displacing a methylthiolate anion as a leaving group.[4][5]

The workflow for this synthesis can be visualized as follows:

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification prep1 Dry glassware prep2 Assemble under N2 prep1->prep2 react1 Dissolve 2,6-difluorobenzoic acid in THF prep2->react1 react2 Cool to -78 °C react1->react2 react3 Add s-BuLi dropwise react2->react3 react4 Stir for 1h at -78 °C react3->react4 react5 Add dimethyl disulfide solution react4->react5 react6 Warm to room temperature react5->react6 workup1 Quench with water react6->workup1 workup2 Acidify with HCl workup1->workup2 workup3 Extract with diethyl ether workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Recrystallize workup4->workup5

Caption: A step-by-step experimental workflow for the synthesis of 2,6-Difluoro-3-(methylthio)benzoic acid.

Conclusion

The directed ortho-metalation of 2,6-difluorobenzoic acid provides an efficient and regioselective route to 2,6-Difluoro-3-(methylthio)benzoic acid. This method leverages the inherent directing ability of the carboxylic acid group and the activating effect of the fluorine substituents to achieve a challenging transformation. The protocol described herein is robust and can be adapted for the synthesis of related substituted benzoic acids, making it a valuable tool for researchers in drug discovery and materials science.

References

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Semantic Scholar. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Mortier, J., & Bennetau, B. (1995). Directed lithiation of unprotected benzoic acids. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dimethyl disulfide – Knowledge and References. Retrieved from [Link]

  • Arkat USA, Inc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkat USA. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Damas, A. M., et al. (2018). Gas-Phase Reactions of Dimethyl Disulfide with Aliphatic Carbanions - A Mass Spectrometry and Computational Study. Molecules, 23(1), 133. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and related ortho-lithiated benzamides. Chemical Reviews, 90(6), 879-933. [Link]

Sources

Foundational

Strategic Sourcing and Quality Validation of 2,6-Difluoro-3-(methylthio)benzoic acid

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.[1][2] Executive Summary: The Precision Challenge In the landscape of drug discovery, 2,6-Difluoro-3-(methy...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.[1][2]

Executive Summary: The Precision Challenge

In the landscape of drug discovery, 2,6-Difluoro-3-(methylthio)benzoic acid (CAS 1428234-51-8) represents a high-value, high-risk intermediate.[2] Its structural core—a benzoic acid flanked by halogens and a thioether—makes it a potent scaffold for modulating lipophilicity and metabolic stability in kinase inhibitors and agrochemicals.

However, this molecule presents a "perfect storm" of sourcing challenges:

  • Regioisomerism: The 2,6-difluoro substitution pattern is chemically sensitive to nucleophilic attack, leading to inseparable isomeric impurities.[1]

  • Oxidative Instability: The methylthio (-SMe) group is prone to oxidation into sulfoxides (-S(O)Me) and sulfones (-S(O)2Me) during storage.[1]

  • Supply Chain Opacity: Often listed by catalog aggregators who do not hold stock, leading to "ghost inventory" issues.[1]

This guide provides a self-validating framework to source, verify, and handle this compound with scientific rigor.

Chemical Identity & Technical Specifications

Before engaging suppliers, establish the "Golden Standard" specification. Do not rely on generic Certificates of Analysis (CoA).[1]

FeatureSpecificationRationale for Strictness
Chemical Name 2,6-Difluoro-3-(methylthio)benzoic acidPrecise nomenclature prevents confusion with the 4-SMe or 2,3-difluoro isomers.
CAS Number 1428234-51-8 Primary identifier.[3] Note: Verify against structure; CAS assignment errors occur in niche chemicals.
Formula / MW C₈H₆F₂O₂S / 204.20 g/mol Essential for MS validation.
Purity (HPLC) ≥ 98.0% (a/a)Impurities >1% can interfere with subsequent coupling reactions or SAR data.
Appearance White to Off-White SolidYellowing often indicates sulfur oxidation or nitro- precursors.
19F-NMR RequiredCritical: The only rapid way to confirm the 2,6-difluoro pattern vs. 2,4 or 2,5 isomers.[2]
Sulfoxide Content ≤ 0.5%Common storage impurity; changes polarity and biological activity.

Synthetic Route Analysis: Understanding Impurity Profiles

To validate a supplier, you must ask "How did you make this?" Understanding the synthesis reveals the likely impurities that standard HPLC might miss.

Route A: Directed Ortho-Lithiation (Preferred for Purity)[2]
  • Mechanism: Lithiation of 1,3-difluorobenzene (or derivative) followed by electrophilic trapping with dimethyl disulfide, then carboxylation.

  • Impurity Profile: High regioselectivity. Main impurities are unreacted starting materials.

  • Verdict: High Trust. Suppliers using this route usually deliver higher purity but at a higher cost.[1]

Route B: Nucleophilic Aromatic Substitution (SₙAr) (High Risk)[2]
  • Mechanism: Reacting a 2,6-difluoro-3-halobenzoic acid precursor with Sodium Thiomethoxide (NaSMe).

  • Risk: The fluoride atoms at positions 2 and 6 are also susceptible to displacement by the strong nucleophile (NaSMe), especially under heating.[2]

  • Impurity Profile: Contains 2-fluoro-6-(methylthio)benzoic acid or bis-substituted byproducts. These isomers have identical mass (LC-MS blind spot) and very similar polarity (HPLC co-elution risk).

  • Verdict: Requires Scrutiny. Must be validated by 19F-NMR.

Sourcing Strategy: The Vendor Qualification Workflow

Do not simply "add to cart." This molecule is rarely in stock at bulk scales. Use this decision matrix to classify suppliers.

Visualization: Sourcing Decision Matrix

SourcingStrategy Start Sourcing Requirement: 2,6-Difluoro-3-(methylthio)benzoic acid CheckCatalog Check Tier 1 Catalogs (Sigma, Oakwood, Combi-Blocks) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock BuySmall Buy 1g Sample for QC Validation InStock->BuySmall Yes CustomReq Request Custom Synthesis (CRO/CMO) InStock->CustomReq No (Ghost Inventory) QC_Pass Internal QC Pass? BuySmall->QC_Pass BulkOrder Proceed to Bulk Order QC_Pass->BulkOrder Pass QC_Pass->CustomReq Fail TechPack Review Technical Package: 1. Route of Synthesis 2. 19F-NMR Data 3. Solvent Residuals CustomReq->TechPack RouteCheck Route Risk Assessment TechPack->RouteCheck Lithiation Route: Lithiation (Lower Isomer Risk) RouteCheck->Lithiation SnAr Route: SnAr (High Isomer Risk) RouteCheck->SnAr MandateNMR MANDATE: Batch-Specific 19F-NMR before shipment Lithiation->MandateNMR SnAr->MandateNMR MandateNMR->BuySmall

Figure 1: Decision matrix for sourcing complex fluorinated intermediates.[1] Note the loop-back to internal QC regardless of the source.

Quality Control & Analytical Protocols

Trusting the vendor's CoA is a critical failure point.[1] You must perform Incoming Quality Control (IQC) .

Protocol A: HPLC for Purity & Oxidation

Standard C18 methods may fail to retain the polar acid or separate it from the sulfoxide.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Keeps acid protonated/retained).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 220 nm (thioether/carbonyl).

  • Success Criteria: Single main peak. Any peak eluting earlier than the main peak is likely the Sulfoxide (more polar).[1]

Protocol B: 19F-NMR for Regioisomer Confirmation (The "Fingerprint")

This is the most important test.[1]

  • Solvent: DMSO-d6.

  • Expectation: You should see two distinct fluorine signals .[1]

    • Due to the asymmetry caused by the 3-methylthio group, the fluorines at positions 2 and 6 are chemically non-equivalent (or show specific coupling patterns).[1]

    • If you see a single singlet: You might have a symmetric impurity (e.g., 2,6-difluoro-4-methylthiobenzoic acid).[1][2]

    • Coupling: Look for F-H coupling constants. The F at position 2 will couple with the H at position 4 differently than the F at position 6.

Visualization: Analytical Triangulation

AnalyticalWorkflow Sample Incoming Sample LCMS LC-MS (ESI-) Confirm MW: 203 (M-H) Sample->LCMS HPLC HPLC-UV Check Purity & Sulfoxide Sample->HPLC FNMR 19F-NMR Confirm Regiochemistry Sample->FNMR Decision Release for Synthesis LCMS->Decision Mass OK HPLC->Decision >98% Area Reject Reject / Repurify HPLC->Reject Oxidized FNMR->Decision Pattern Matches FNMR->Reject Wrong Isomer

Figure 2: The "Triangulation" method. All three tests must pass. 19F-NMR is the gatekeeper for structural integrity.

Handling and Storage (Safety & Stability)

Safety (MSDS Highlights):

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[2][4][5][6]

  • Handling: Use standard PPE. The thioether moiety can generate odorous byproducts; handle in a fume hood.[1]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen . The methylthio group is an oxygen scavenger. Air exposure converts it to the sulfoxide over weeks.

  • Temperature: -20°C is recommended for long-term storage.

  • Container: Amber glass vials (protect from light-induced oxidation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774142, 2,6-Difluoro-3-methylbenzoic acid (Structural Class Reference). Retrieved from [Link][2]

  • Oakwood Chemical. Product Specification: 2,6-Difluoro-3-methylbenzoic acid (Analogous Sourcing Data). Retrieved from [Link][1][2]

  • Howei Pharm. Catalog Entry: 2,6-Difluoro-3-(methylthio)benzoic acid (CAS 1428234-51-8).[3] Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive Benzamide Scaffolds from 2,6-Difluorobenzoic Acid Derivatives

Introduction: The Pivotal Role of Fluorinated Benzoic Acids in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Fluorinated Benzoic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While highly specialized starting materials like 2,6-Difluoro-3-(methylthio)benzoic acid are integral to the synthesis of specific, often proprietary, next-generation therapeutics such as the novel antibiotic Gepotidacin, detailed protocols for their application are not always accessible in the public domain. However, the underlying chemical principles and synthetic transformations are frequently shared with more common, yet equally powerful, building blocks.

This guide, therefore, focuses on the closely related and widely utilized starting material, 2,6-difluorobenzoic acid . We will provide a detailed exploration of one of the most fundamental and critical transformations in pharmaceutical synthesis: the formation of N-substituted-2,6-difluorobenzamides. This structural motif is a key component in a variety of emerging therapeutic agents, including a novel class of antibacterial compounds that target the FtsZ protein, a crucial element in bacterial cell division[1]. By mastering the synthesis of this core scaffold, researchers can unlock pathways to a diverse range of potentially life-saving molecules.

Part 1: Synthesis of a Key Pharmaceutical Intermediate: N-(4-methoxyphenyl)-2,6-difluorobenzamide

Principle and Rationale: Navigating the Challenges of Amide Bond Formation

The formation of an amide bond is a ubiquitous reaction in pharmaceutical synthesis. However, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Furthermore, 2,6-difluorobenzoic acid presents two additional challenges:

  • Electronic Deactivation: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the carbonyl carbon, making it less susceptible to attack by the amine.

  • Steric Hindrance: The ortho-fluorine atoms sterically hinder the approach of the amine to the carbonyl center.

To overcome these hurdles, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate. A common and effective method is the in-situ formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with the amine nucleophile to form the desired amide.

The choice of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine reactant[2].

Mandatory Visualization: Synthetic Workflow

G cluster_0 Activation Step cluster_1 Amidation Step cluster_2 Purification A 2,6-Difluorobenzoic Acid + Thionyl Chloride (SOCl₂) B In-situ formation of 2,6-Difluorobenzoyl Chloride A->B Anhydrous Solvent (e.g., DCM), 0°C to RT D N-(4-methoxyphenyl)- 2,6-difluorobenzamide (Crude Product) B->D C p-Anisidine (4-methoxyaniline) C->D E Aqueous Work-up (e.g., HCl wash, NaHCO₃ wash) D->E Extraction F Recrystallization (e.g., Ethanol/Water) E->F Isolation G Purified Intermediate F->G Drying

Caption: Workflow for the synthesis of N-(4-methoxyphenyl)-2,6-difluorobenzamide.

Detailed Experimental Protocol

This protocol details the synthesis of N-(4-methoxyphenyl)-2,6-difluorobenzamide, a representative intermediate for a range of bioactive molecules.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2,6-Difluorobenzoic Acid158.1010.01.58 g
Thionyl Chloride (SOCl₂)118.9712.00.88 mL (1.43 g)
Anhydrous Dichloromethane (DCM)--50 mL
p-Anisidine (4-methoxyaniline)123.1510.51.29 g
Anhydrous Pyridine79.1015.01.21 mL (1.19 g)
1 M Hydrochloric Acid (HCl)--30 mL
Saturated Sodium Bicarbonate (NaHCO₃)--30 mL
Brine--30 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~2 g
Ethanol--As needed
Deionized Water--As needed

Procedure:

  • Acid Chloride Formation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,6-difluorobenzoic acid (1.58 g, 10.0 mmol).

    • Add anhydrous dichloromethane (30 mL) and stir to dissolve.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (0.88 mL, 12.0 mmol) dropwise over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The reaction can be gently heated to reflux for 1 hour to ensure complete conversion.

  • Amidation Reaction:

    • In a separate 100 mL flask, dissolve p-anisidine (1.29 g, 10.5 mmol) in anhydrous dichloromethane (20 mL).

    • Cool the solution of the in-situ generated acyl chloride back down to 0 °C.

    • Slowly add the p-anisidine solution to the acyl chloride solution dropwise.

    • Following the amine addition, add anhydrous pyridine (1.21 mL, 15.0 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Expected Results and Characterization
ParameterExpected Value
Yield 85-95%
Appearance White to off-white crystalline solid
Melting Point ~155-158 °C (Varies with purity)
¹H NMR Peaks corresponding to aromatic protons of both rings and the methoxy group.
¹³C NMR Resonances for all unique carbons, including the amide carbonyl and fluorinated carbons.
Mass Spec (ESI) [M+H]⁺ peak at m/z ≈ 264.08

Part 2: Mechanistic Insight and Safety

Mandatory Visualization: General Mechanism of Amide Coupling

Caption: General mechanism for the synthesis of N-Aryl-2,6-difluorobenzamides. (Note: Image placeholders would be replaced with actual chemical structures in a final document.)

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentHazard Statements (H-phrases)Precautionary Statements (P-phrases)
Thionyl Chloride H302, H314, H331, EUH014 (Reacts violently with water)P261, P280, P305+P351+P338, P310
Pyridine H225, H302, H312, H332, H315, H319, H335P210, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338
Dichloromethane H315, H319, H335, H336, H351, H373P201, P260, P281, P308+P313
p-Anisidine H301, H311, H331, H317, H319, H373, H410P261, P273, P280, P301+P310, P311

Conclusion and Future Perspectives

The protocol detailed above provides a robust and reproducible method for synthesizing N-substituted-2,6-difluorobenzamides, which are valuable intermediates in pharmaceutical research. The resulting scaffold serves as a launching point for the development of more complex molecules. For instance, further functionalization of the second aromatic ring or modification of the amide linker can lead to the creation of extensive libraries of compounds for screening against various biological targets.

The potent antibacterial activity of 3-substituted 2,6-difluorobenzamide derivatives against the FtsZ protein highlights the therapeutic potential of this molecular class[1]. By leveraging the synthetic strategy outlined in these notes, researchers are well-equipped to explore this promising area of drug discovery and contribute to the development of novel anti-infective agents.

References

  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Crystals, 14(2), 154. Retrieved from [Link]

  • Google Patents. (2006). Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenzonitrile non catalyzing and hydrolyzing in near critical aqueous medium. CN1861575A.
  • Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962. Retrieved from [Link]

  • Hughes, D. L. (2014). A review of the synthetic routes to the B-Raf kinase inhibitor vemurafenib. Organic Process Research & Development, 18(9), 1106-1114.
  • Wang, M., et al. (2014). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 24(15), 3438-3441.
  • U.S. Patent No. 4,526,988. (1985).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Direct C–H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Amide Coupling Protocols for 2,6-Difluoro-3-(methylthio)benzoic Acid

Part 1: Executive Summary & Mechanistic Analysis[1] The Challenge: The "Molecular Fortress" 2,6-Difluoro-3-(methylthio)benzoic acid presents a classic "perfect storm" of synthetic challenges.[1] The 2,6-difluoro substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Analysis[1]

The Challenge: The "Molecular Fortress"

2,6-Difluoro-3-(methylthio)benzoic acid presents a classic "perfect storm" of synthetic challenges.[1] The 2,6-difluoro substitution pattern creates a steric wall around the carbonyl carbon, significantly retarding the rate of nucleophilic attack by amines.[1] Standard carbodiimide couplings (EDC/NHS) often stall, leading to high rates of activated ester hydrolysis or N-acylurea rearrangement rather than product formation.[1]

Simultaneously, the 3-methylthio (–SMe) group introduces a chemoselectivity constraint.[1] It acts as a soft nucleophile and is susceptible to oxidation (to sulfoxide or sulfone) if harsh activating agents or oxidative workups are employed.[1] Furthermore, while the methylthio group is electron-donating, the highly electron-withdrawing fluorine atoms at the 2 and 6 positions activate the ring towards Nucleophilic Aromatic Substitution (


) .[1] Harsh basic conditions or excessive heating can cause the amine to displace a fluorine atom rather than attack the carbonyl.
Strategic Solution: Acyl Transfer Velocity

To overcome the steric barrier without triggering side reactions, the protocol must maximize Acyl Transfer Velocity . We must generate an activated species small enough to bypass the ortho-fluorines but reactive enough to couple at low temperatures (preventing


 and S-oxidation).[1]

Recommended Approaches:

  • Method A (Acid Chloride): Conversion to the acid chloride using Oxalyl Chloride. This generates the smallest possible electrophile (

    
    ), minimizing steric clash.[1]
    
  • Method B (T3P Anhydride): Propylphosphonic anhydride (T3P) is the modern reagent of choice for hindered systems, offering high reactivity with low epimerization and mild conditions.

  • Method C (HATU/HOAt): For high-throughput screening or extremely unreactive amines, utilizing the HOAt effect to accelerate proton transfer.[1]

Part 2: Decision Matrix & Workflow

AmideCouplingStrategy Start Start: 2,6-Difluoro-3-(methylthio)benzoic acid CheckScale Check Scale & Amine Reactivity Start->CheckScale IsLargeScale Large Scale (>10g) or Cost Sensitive? CheckScale->IsLargeScale IsAmineHindered Is the Amine Hindered/Weak? IsLargeScale->IsAmineHindered No MethodA Method A: Acid Chloride (Oxalyl Chloride/DMF) IsLargeScale->MethodA Yes (Lowest Cost) MethodB Method B: T3P Coupling (Propylphosphonic anhydride) IsAmineHindered->MethodB No (Easiest Workup) MethodC Method C: HATU/HOAt (High Cost, High Rate) IsAmineHindered->MethodC Yes (Max Reactivity) Warning CRITICAL CONTROL: Avoid >60°C (SNAr Risk) Avoid Bleach/Peroxides (S-Oxidation) MethodA->Warning MethodB->Warning

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on scale and amine nucleophilicity.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Acid Chloride Activation

Best for: Scale-up (>10g), sterically hindered amines, and cost-efficiency.[1] Mechanism: The Vilsmeier-Haack intermediate (formed from DMF/Oxalyl Chloride) converts the acid to the acid chloride.[1] The small size of the -Cl group minimizes steric repulsion with the 2,6-difluoro substituents.[1]

Reagents:

  • Substrate: 2,6-Difluoro-3-(methylthio)benzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (anhydrous, 2-3 drops)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)[1]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried RBF with the benzoic acid derivative and anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[1]
    • Note: Avoid Thionyl Chloride (

      
      ) if possible, as the generated 
      
      
      
      and heat can sometimes promote side reactions with the methylthio group.[1] Oxalyl chloride is milder.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor conversion by quenching an aliquot with MeOH (check for methyl ester by TLC/LCMS).[1]

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not heat above 30°C . Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 equiv) and DIPEA (2.5 equiv) to a separate flask containing DCM at 0°C. Slowly add the acid chloride solution to this amine mixture.

    • Why reverse addition? It keeps the amine in excess, scavenging the HCl immediately and preventing local heating.

  • Workup: Stir at RT for 2-4 hours. Quench with sat.

    
    . Wash with brine. Dry over 
    
    
    
    .
Protocol B: The "Green & Clean" – T3P Coupling

Best for: Parallel synthesis, avoiding moisture sensitivity, and simple workup. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but does not generate insoluble urea byproducts (unlike EDC/DCC).[1]

Reagents:

  • Substrate: 2,6-Difluoro-3-(methylthio)benzoic acid (1.0 equiv)[1]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step Procedure:

  • Setup: Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.15 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.[2][3]

  • T3P Addition: Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. Stir for 12-24 hours.

    • Note: T3P kinetics can be slower than acid chlorides, but the reaction is cleaner.

  • Workup: The beauty of T3P is that the byproducts are water-soluble.[1][4] Simply wash the organic layer with water, 1M HCl (if amine stability permits), sat.[1]

    
    , and brine.[5]
    
  • Isolation: Evaporate solvent to yield the product, often requiring no chromatography.

Protocol C: High-Reactivity – HATU/HOAt

Best for: Precious amines, library synthesis, or when T3P fails.[1] Mechanism: The 7-azabenzotriazole (HOAt) moiety provides neighboring group participation (via the pyridine nitrogen), accelerating the amine attack on the activated ester.[1]

Reagents:

  • Substrate: 2,6-Difluoro-3-(methylthio)benzoic acid (1.0 equiv)[1]

  • Reagent: HATU (1.1 equiv)[1]

  • Base: DIPEA (2.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the acid and HATU in DMF (0.2 M) at RT.

  • Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 5 minutes to form the activated ester (O-At ester).[1]

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2-16 hours.

  • Workup: Dilute with EtOAc (10x volume). Wash extensively with water (3x) and LiCl solution (to remove DMF).[1]

    • Caution: HATU byproducts (tetramethylurea) are water-soluble but can be sticky.[1]

Part 4: Data Summary & Troubleshooting

Reagent Comparison Table
FeatureAcid Chloride (Method A)T3P (Method B)[1]HATU (Method C)
Steric Tolerance High (Smallest electrophile)High Moderate
Reaction Rate Fast (< 2h)Slow (12-24h)Fast (< 4h)
Byproduct Removal Evaporation (gaseous)Extraction (water soluble)Washing (requires LiCl/H2O)
S-Oxidation Risk Low (if Oxalyl Cl used)Negligible Low
Cost LowMediumHigh
Scalability ExcellentGoodPoor (Cost prohibitive)
Troubleshooting Guide
  • Issue: Low Yield / Unreacted Acid

    • Cause: Steric hindrance preventing activated ester formation.

    • Fix: Switch to Method A (Acid Chloride).[1] The chloride is smaller than the OBt/OAt ester formed by HATU.

  • Issue: Product contains impurity M+19 (Fluorine displacement)

    • Cause:

      
       reaction where the amine displaced a fluorine.
      
    • Fix: Lower the reaction temperature to 0°C. Ensure the amine is added slowly to the activated acid. Avoid using excessive base (use stoichiometric amounts).

  • Issue: Product M+16 (Sulfoxide)

    • Cause: Oxidation of Methylthio group.

    • Fix: Degas all solvents. Ensure inert atmosphere (

      
      /Ar). If using Method A, ensure Oxalyl Chloride is fresh and free of peroxides (rare, but possible in old ether solvents).[1]
      

Part 5: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

    • Context: Authoritative review on selecting coupling reagents (T3P vs HATU) for scale-up.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

    • Context: Mechanistic comparison of HATU/HOAt and the importance of the "ortho-effect" in coupling.

  • Patterson, E. A., et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides. Organic Process Research & Development. [Link]

    • Context: Detailed protocols for T3P usage in hindered systems.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]

    • Context: Fundamental reference for the acid chloride and mixed anhydride mechanisms.

  • Hickey, M. R., et al. (2015).[1] Development of a Scalable Amide Coupling of a Sterically Hindered 2,6-Disubstituted Benzoic Acid. Organic Process Research & Development. [Link][1]

    • Context: Specific case study on overcoming the 2,6-disubstitution barrier.

Sources

Method

using 2,6-Difluoro-3-(methylthio)benzoic acid as a building block in drug discovery

Application Note: 2,6-Difluoro-3-(methylthio)benzoic Acid as a Conformational Lock in Kinase Inhibitor Discovery Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals. Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Difluoro-3-(methylthio)benzoic Acid as a Conformational Lock in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals.

Structural Rationale & Mechanistic Insights

In the development of Type I½ and Type II kinase inhibitors, achieving high selectivity and prolonged target residence time requires exploiting the inactive conformations of kinases (e.g., the "DFG-out" state). 2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8) has emerged as a highly specialized building block designed specifically to address these structural challenges[1].

The utility of this molecule is driven by two distinct mechanistic features:

  • The "Ortho-Fluoro Effect" (Conformational Lock): When this benzoic acid is coupled to an amine to form an amide bond, the two fluorine atoms at the 2- and 6-positions exert severe steric and electrostatic repulsion against the adjacent amide carbonyl. This forces the amide bond to rotate out of the plane of the phenyl ring, adopting a rigid, orthogonal conformation[2]. This pre-organization drastically reduces the entropic penalty of binding, allowing the aromatic scaffold to act as a rigid wedge that penetrates deep into the lipophilic back pockets of kinases, reinforcing the inactive domain conformation[1].

  • The Thioether Vector (Physicochemical Tuning): The methylthio (-SCH₃) group at the 3-position serves as a versatile synthetic handle. In late-stage functionalization, it can be chemoselectively oxidized to a sulfoxide or sulfone. This allows medicinal chemists to precisely tune the Topological Polar Surface Area (TPSA) and introduce hydrogen-bond acceptors to interact with solvent-exposed regions or specific hinge-region residues without altering the core scaffold[3].

Signaling Pathway Context: Targeting Inactive Conformations

Kinase inhibitors often struggle with resistance driven by transactivation or paradoxical activation of wild-type subunits within kinase dimers[4]. By utilizing the 2,6-difluoro amide scaffold, inhibitors can lock the kinase (such as BRAF or BTK) in an inactive monomeric or dimeric state, preventing the conformational shifts required for downstream signal transduction[4].

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation BRAF_Act Active Kinase (e.g., BRAF/BTK) RAS->BRAF_Act Phosphorylation Downstream Downstream Signaling (MEK/ERK or NF-κB) BRAF_Act->Downstream Signal Transduction BRAF_Inact Inactive Kinase (DFG-out Conformation) BRAF_Inact->BRAF_Act Conformational Shift Inhibitor Type I½ / II Inhibitor (2,6-Difluoro Amide Scaffold) Inhibitor->BRAF_Act Blocks Activation Inhibitor->BRAF_Inact Conformational Lock (Ortho-Fluoro Effect)

Caption: Mechanism of action for 2,6-difluoro amide inhibitors locking the inactive kinase conformation.

Synthetic Challenges & Causality in Experimental Design

The very feature that makes 2,6-difluoro-3-(methylthio)benzoic acid biologically valuable—its extreme steric hindrance—makes it notoriously difficult to synthesize into an amide. Standard carbodiimide coupling reagents (like EDC or DCC) form bulky O-acylisourea intermediates that fail to undergo nucleophilic attack by amines in this crowded environment.

The HATU Solution: To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used[5]. HATU converts the sterically shielded carboxylic acid into a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The critical causality here is anchimeric assistance: the pyridine nitrogen of the HOAt leaving group acts as an internal base, hydrogen-bonding with the incoming amine and guiding it directly to the sterically blocked carbonyl carbon, ensuring high coupling efficiency where other reagents fail[6],[7].

Experimental Protocols (Self-Validating Workflows)

Protocol A: HATU-Mediated Amide Coupling of Sterically Hindered Substrates

This protocol establishes the orthogonal amide bond critical for the conformational lock.

  • Pre-activation: Dissolve 2,6-difluoro-3-(methylthio)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The non-nucleophilic base deprotonates the acid without interfering with the coupling reagent[6].

  • Active Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint 1: Analyze via LC-MS. The formation of the HOAt active ester (M+H = Base Acid + 118 Da) must be confirmed before proceeding.

  • Amine Addition: Add the target amine (e.g., a functionalized aniline) (1.1 eq). Stir for 2–12 hours depending on amine nucleophilicity.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with 5% LiCl (aq) to remove DMF, followed by 1M HCl to remove unreacted amine, and finally brine.

    • Self-Validation Checkpoint 2: The primary byproduct, tetramethylurea, is highly polar[6]. Its absence in the final organic layer (monitored via LC-MS, M+H = 117) validates a successful aqueous wash.

Protocol B: Chemoselective Oxidation to Sulfone

This protocol tunes the hydrogen-bonding profile of the inhibitor.

  • Solubilization: Dissolve the purified thioether amide from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity) (2.2 eq) in portions. The electron-withdrawing nature of the difluoro-aromatic ring prevents over-oxidation of the ring itself, ensuring chemoselectivity at the sulfur atom.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM.

    • Self-Validation Checkpoint 3: ¹H-NMR provides absolute confirmation of the oxidation state. The S-methyl singlet will shift dramatically from ~2.45 ppm (thioether) to ~2.80 ppm (sulfoxide intermediate), and finally to ~3.15 ppm (sulfone) due to the strong deshielding effect of the newly formed S=O bonds.

Workflow Visualization

Workflow SM 2,6-Difluoro-3-(methylthio) benzoic acid Activation HATU / DIPEA Activation SM->Activation ActiveEster HOAt Active Ester (Overcomes Steric Hindrance) Activation->ActiveEster Coupling Amine Addition (R-NH2) ActiveEster->Coupling Amide Orthogonal Amide Intermediate Coupling->Amide Oxidation mCPBA Oxidation (Chemoselective) Amide->Oxidation Final Sulfone/Sulfoxide Kinase Inhibitor Oxidation->Final

Caption: Synthetic workflow from the 2,6-difluoro-3-(methylthio)benzoic acid building block to the final inhibitor.

Data Presentation: Physicochemical Tuning

The oxidation of the methylthio group allows for the deliberate tuning of the molecule's pharmacokinetic and pharmacodynamic properties without altering the core binding geometry.

Table 1: Physicochemical Shifts During Thioether Oxidation (Based on generic R-NH-Ph amide)

Compound StateStructural ModificationEst. cLogP ShiftTPSA (Ų)H-Bond AcceptorsTarget Interaction Zone
Thioether -SCH₃ (Starting Motif)High (~3.8)29.01 (Amide C=O)Deep hydrophobic back pocket
Sulfoxide -S(=O)CH₃Medium (~2.2)46.12 (Amide C=O, S=O)Hinge region / Solvent boundary
Sulfone -S(=O)₂CH₃Low (~1.8)63.13 (Amide C=O, SO₂)Direct hinge region H-bonding

References

1.[2] BenchChem. "2-fluoro-N,N-dimethylbenzene-1-sulfonamide | 151868-16-5 (The Ortho-Fluoro Effect)." Available at: 2.[1] ResearchGate. "Through the 'Gatekeeper Door': Exploiting the Active Kinase Conformation." Available at: 3.[5] Enamine. "HATU - Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium." Available at: 4.[6] BenchChem. "Technical Support Center: HATU Coupling Reactions." Available at: 5.[7] MilliporeSigma. "Peptide Coupling Reagents Guide." Available at: 6.[3] National Institutes of Health (PMC). "FDA-approved kinase inhibitors in PROTAC design, development and synthesis." Available at: 7.[4] Protein Data Bank Japan (PDBj). "5jt2 - BRAFV600E Kinase Domain In Complex with Chemically Linked Vemurafenib Inhibitor VEM-BISAMIDE." Available at:

Sources

Application

Application Note: Strategic Esterification of 2,6-Difluoro-3-(methylthio)benzoic Acid

Topic: Esterification Reaction Conditions for 2,6-Difluoro-3-(methylthio)benzoic acid Content Type: Detailed Application Note & Protocol [1][2] Executive Summary Target Molecule: 2,6-Difluoro-3-(methylthio)benzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Esterification Reaction Conditions for 2,6-Difluoro-3-(methylthio)benzoic acid Content Type: Detailed Application Note & Protocol

[1][2]

Executive Summary

Target Molecule: 2,6-Difluoro-3-(methylthio)benzoic acid (DFMBA) Primary Challenge: The "Ortho Effect" (Steric Hindrance) & Thioether Stability.[1][2]

Esterification of 2,6-disubstituted benzoic acids presents a classic synthetic challenge. The fluorine atoms at the 2 and 6 positions create a steric blockade that significantly retards the nucleophilic attack of alcohols on the carbonyl carbon, rendering standard Fischer esterification (acid-catalyzed equilibrium) kinetically incompetent. Furthermore, the 3-methylthio (


) moiety acts as a "soft" nucleophile and is susceptible to oxidation (to sulfoxide/sulfone) if harsh activating agents are used.

This guide outlines two robust, field-proven protocols designed to bypass these limitations:

  • The Acyl Chloride Method: Best for scale-up and bulk synthesis.[1][3][4]

  • The Carboxylate Alkylation Method: Best for high-value, small-scale synthesis or when mild conditions are required to preserve the thioether.[3][4]

Strategic Analysis: The "Ortho Effect" & Electronic Conflict[5]

Before attempting synthesis, one must understand the failure modes of standard conditions.[5]

Steric Blockade (The Ortho Effect)

In a standard Fischer esterification, the alcohol must attack the protonated carbonyl to form a tetrahedral intermediate. In DFMBA, the Van der Waals radii of the 2,6-fluorines shield the carbonyl carbon out of the plane.[5] This forces the transition state into a high-energy conformation, dramatically lowering the reaction rate (


).
Electronic Considerations
  • Fluorine (2,6-position): Highly electronegative (

    
     effect), withdrawing electron density. This makes the carbonyl more electrophilic, but the steric penalty overrides this electronic advantage in direct nucleophilic attack.[5]
    
  • Methylthio (3-position): An electron donor via resonance (

    
    ) but withdrawer via induction.[1][2][4] Crucially, it is sensitive to oxidation.[4][5] Reagents like high-concentration 
    
    
    
    ,
    
    
    , or even prolonged exposure to
    
    
    with moisture (generating
    
    
    ) can oxidize the sulfide to a sulfoxide (
    
    
    ).
Decision Matrix
FeatureFischer Esterification (

/MeOH)
Acyl Chloride Route (

)
Alkylation Route (

/MeI)
Reaction Rate Very Slow (Days)Fast (Hours)Fast (Hours)
Steric Sensitivity High (Fails)ModerateNone (Bypasses Carbonyl)
Thioether Safety HighModerate (Avoid excess heat)High
Scalability HighHigh Moderate (Reagent Cost)

Detailed Protocols

Protocol A: The Acyl Chloride Activation Route (Recommended for Scale-Up)

Rationale: Converting the acid to an acid chloride creates a planar, highly reactive electrophile that is less sensitive to steric hindrance than the carboxylic acid.[5]

Reagents:

  • Substrate: 2,6-Difluoro-3-(methylthio)benzoic acid (1.0 equiv)[1][3][2]

  • Activator: Oxalyl Chloride (1.2 equiv) OR Thionyl Chloride (2.0 equiv)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv - Critical for Vilsmeier-Haack activation)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Quench: Methanol (or desired alcohol) (Excess)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an inert gas inlet (

    
     or Ar).
    
  • Dissolution: Suspend the DFMBA (1.0 equiv) in anhydrous DCM (approx. 5-10 mL per gram). The acid may not fully dissolve initially.[3][4]

  • Activation:

    • Option 1 (Milder): Cool to 0°C. Add catalytic DMF (2-3 drops).[1][3][4] Dropwise add Oxalyl Chloride (1.2 equiv).[4] Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be vigorous.[5]
    • Option 2 (Robust): Add Thionyl Chloride (

      
      , 2.0 equiv) and catalytic DMF.[2][6] Heat to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours.
      
    • Checkpoint: The reaction is complete when the suspension becomes a clear homogeneous solution and gas evolution ceases.[3]

  • Evaporation (Critical): Remove the solvent and excess chlorinating agent under reduced pressure (rotary evaporator).

    • Note: Do not skip this. Excess

      
       generates 
      
      
      
      and heat upon alcohol addition, which can degrade the thioether.[5]
  • Esterification: Redissolve the crude acid chloride residue in dry DCM. Cool to 0°C. Add the alcohol (e.g., Methanol, 5.0 equiv) and a base scavenger (Triethylamine or Pyridine, 1.2 equiv).[5]

  • Workup: Stir for 1 hour at RT. Wash with saturated ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (removes HCl salts), then Brine.[4] Dry over 
    
    
    
    .[3][4][7] Concentrate to yield the ester.[3][4]

Troubleshooting:

  • Issue: Low conversion.[1][3][4][8]

  • Fix: Ensure DMF catalyst is fresh.[3][4] The formation of the Vilsmeier intermediate is essential for sterically hindered substrates.[3]

Protocol B: The Carboxylate Alkylation Route (Recommended for Lab Scale/High Purity)

Rationale: This method involves


 attack of the carboxylate oxygen onto an alkyl halide.[4] This completely bypasses the sterically crowded carbonyl carbon.[3]

Reagents:

  • Substrate: DFMBA (1.0 equiv)[2]

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Cesium Carbonate (
    
    
    
    ) (1.2 equiv - faster)[2]
  • Electrophile: Methyl Iodide (MeI) (1.2 equiv) or Benzyl Bromide, etc.

  • Solvent: DMF or NMP (Polar Aprotic is mandatory).[4]

Step-by-Step Procedure:

  • Solvation: Dissolve DFMBA in DMF (5 mL/mmol).

  • Deprotonation: Add powdered

    
    . Stir at Room Temperature for 15 minutes. The mixture will become a suspension.[3][4]
    
  • Alkylation: Add Methyl Iodide (MeI) dropwise.[3][4]

    • Safety: MeI is a potent alkylating agent.[3][4] Use a fume hood.[1][3][4][9]

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the baseline acid spot and appearance of a high-

      
       ester spot.
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash vigorously with Water (

      
      ) to remove DMF.[4] (Crucial step: DMF retention can interfere with crystallization).[4]
      
    • Wash with Brine, dry over

      
      , and concentrate.[4][5]
      
  • Purification: Usually yields quantitative pure product without chromatography.[3][4]

Visualizing the Pathways

EsterificationPathways cluster_A Method A: Acid Chloride (Scale-Up) cluster_B Method B: Alkylation (Lab Scale) Acid 2,6-Difluoro-3-(methylthio) benzoic acid Act Activation (SOCl2 + cat. DMF) Acid->Act Deprot Deprotonation (K2CO3 / DMF) Acid->Deprot Int1 Acid Chloride Intermediate Act->Int1 - SO2, - HCl Nu Nucleophilic Attack (MeOH + Et3N) Int1->Nu Product Methyl Ester Nu->Product High Yield Int2 Carboxylate Anion Deprot->Int2 - CO2 SN2 SN2 Attack on Me-I Int2->SN2 SN2->Product Bypasses Sterics

Figure 1: Comparison of the Acyl Chloride activation pathway versus the Carboxylate Alkylation pathway. Note that Method B (Alkylation) avoids the sterically hindered carbonyl center entirely.

Critical Safety & Handling Notes

Fluorine-Specific Risks[1][2][4]
  • Nucleophilic Aromatic Substitution (

    
    ):  The 2,6-difluoro positions are activated. While the carboxylate protects the ring in Method B, the ester product is susceptible to attack by strong nucleophiles (e.g., methoxide, amines) at the 2 or 6 position, displacing fluoride.[5]
    
    • Prevention:[3][4][5] Avoid using excess alkoxide bases.[3][4] Use non-nucleophilic bases (tertiary amines, carbonates) during the esterification.

Thioether Management[1][4]
  • Odor Control: Methylthio compounds often carry a stench.[3][4] Bleach (hypochlorite) is not recommended for cleaning glassware as it oxidizes the sulfur; use peroxide-based cleaners only if the product is removed, otherwise, simple solvent rinse is best.[5]

  • Oxidation Avoidance: Do not use

    
     or hypochlorites.[3][4] If using 
    
    
    
    , ensure it is distilled or high quality to avoid sulfuryl chloride (
    
    
    ) contamination, which is a chlorinating/oxidizing agent.[5]

References

  • Mechanism of Thionyl Chloride Activation

    • Title: Reaction of Carboxylic Acids with Thionyl Chloride[10][11]

    • Source: Master Organic Chemistry / Org.[3][4] Synth.

    • URL:[Link]

  • Steric Hindrance in Benzoic Acids

    • Title: A New Method for the Esterification of Certain Sterically Hindered Acids
    • Source: J. Am. Chem. Soc.[1][3][4] (Historical Context on 2,6-disubstitution)

    • URL:[Link]

  • Alkylation of Carboxylic Acids (Method B)

    • Title: Esterification of Carboxylic Acids with Alkyl Halides using

      
      [2]
      
    • Source: Organic Chemistry Portal[3][4][5]

    • URL:[Link]

  • Synthesis of Methyl 2,6-difluoro-3-(methylsulfonyl)benzoate (Precursor Context)

    • Title: Preparation Methods Analysis for Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate[1][3][2][9]

    • Source: BenchChem[1][3][4][5]

Sources

Method

Application Note: Controlled Oxidation of 2,6-Difluoro-3-(methylthio)benzoic Acid

[1][2] Executive Summary This guide details the oxidation of the methylthio group in 2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8).[1][2][3] This scaffold is a critical intermediate in the synthesis of agro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide details the oxidation of the methylthio group in 2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8).[1][2][3] This scaffold is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. The presence of the electron-withdrawing fluorine atoms at the ortho positions and the carboxylic acid at the meta position significantly deactivates the sulfur nucleophile, requiring tailored oxidation protocols compared to standard thioanisoles.

This document provides two validated workflows:

  • Protocol A: Exhaustive oxidation to the Sulfone (sulfonyl group), typically used for introducing a strong electron-withdrawing moiety or facilitating nucleophilic aromatic substitution (

    
    ).[1][2][3]
    
  • Protocol B: Selective oxidation to the Sulfoxide (sulfinyl group), often required for chiral resolution or as a "soft" metabolic handle in drug design.[2][3]

Mechanistic Insight & Strategic Considerations

Electronic Environment

The oxidation of a sulfide involves the electrophilic attack of an oxidant (e.g., peracid oxygen) on the sulfur lone pair.[3]

  • Substrate Challenge: In 2,6-difluoro-3-(methylthio)benzoic acid, the sulfur atom is electronically deactivated. The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density on the sulfur.[1] Consequently, reaction times may be 2-3x longer than for non-fluorinated analogs.[1][2]

  • Selectivity Control: The first oxidation step (Sulfide

    
     Sulfoxide) is generally faster than the second (Sulfoxide 
    
    
    
    Sulfone).[3] However, with strong oxidants like mCPBA in excess, over-oxidation to the sulfone is rapid.[4] Stopping at the sulfoxide requires stoichiometric control and milder reagents (e.g., Sodium Periodate).[3]
Solubility & Handling
  • Solvent Choice: The carboxylic acid moiety limits solubility in non-polar solvents (e.g., hexane).[3] Reactions are best performed in Ethyl Acetate (EtOAc), Methanol (MeOH), or Acetic Acid (AcOH).[2][3]

  • Product Isolation: Both the starting material and products are carboxylic acids.[2] They can be purified efficiently using an Acid-Base Extraction workup, minimizing the need for chromatography on larger scales.[2]

Visual Workflows

Reaction Pathway & Decision Tree

OxidationPath Start Start: 2,6-Difluoro-3-(methylthio) benzoic acid Decision Target Product? Start->Decision Sulfoxide Target: Sulfoxide (Methylsulfinyl) Decision->Sulfoxide Mild Oxidation Sulfone Target: Sulfone (Methylsulfonyl) Decision->Sulfone Exhaustive Oxidation Method_Sulfoxide Protocol B: NaIO4 (1.05 eq) MeOH/H2O, 0°C -> RT Sulfoxide->Method_Sulfoxide Method_Sulfone_Green Protocol A (Green): Na2WO4 cat. / H2O2 AcOH, 60°C Sulfone->Method_Sulfone_Green Method_Sulfone_Lab Protocol A (Lab): mCPBA (>2.5 eq) EtOAc, RT Sulfone->Method_Sulfone_Lab

Figure 1: Decision tree for selecting the appropriate oxidation protocol based on the target moiety.

Protocol A: Exhaustive Oxidation to Sulfone

Target: 2,6-Difluoro-3-(methylsulfonyl)benzoic acid Application: Preparation of


 substrates or final API synthesis.[1][2]
Method A1: Catalytic Green Oxidation (Recommended for Scale >5g)

This method utilizes Sodium Tungstate (


) as a catalyst with Hydrogen Peroxide (

).[2][3] It is safer, cheaper, and generates water as the only byproduct.[4]

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 0.02 equiv (2 mol%)[2][3]
    
  • 
     (30% aq): 2.5 - 3.0 equiv[1][2][3]
    
  • Solvent: Glacial Acetic Acid (AcOH)[2][3][5]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substrate (1.0 eq) in Glacial Acetic Acid (5-10 volumes).

  • Catalyst Addition: Add Sodium Tungstate dihydrate (0.02 eq). The mixture may be a suspension.

  • Oxidant Addition: Heat the mixture to 50°C. Add

    
     (30%, 2.5 eq) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.[1][2][4][3]
    
  • Reaction: Increase temperature to 60-65°C and stir for 2-4 hours. The electron-deficient ring requires this thermal push.[1][2]

  • Monitoring: Monitor by HPLC or TLC. The intermediate sulfoxide appears first; continue until it is fully consumed.

  • Quench: Cool to room temperature. Add aqueous Sodium Sulfite (

    
    ) solution slowly to destroy excess peroxide (test with starch-iodide paper).
    
  • Isolation:

    • Concentrate the acetic acid under reduced pressure (rotavap).[2][3]

    • Dilute residue with water and extract with Ethyl Acetate (x3).[2][3]

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[4]
      
    • Purification: Recrystallize from EtOAc/Heptane if necessary.[1][2]

Method A2: mCPBA Oxidation (Recommended for Discovery <1g)

Rapid and reliable for small batches, but atom-inefficient due to m-chlorobenzoic acid byproduct.[2]

Reagents:

  • Substrate: 1.0 equiv

  • mCPBA (77% max): 2.5 equiv[2][3]

  • Solvent: Ethyl Acetate (EtOAc) or DCM[2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate in EtOAc (10 volumes). Cool to 0°C.[1][2]

  • Addition: Add mCPBA (2.5 eq) portion-wise over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3-6 hours.

  • Workup (Critical):

    • Dilute with more EtOAc.[1][2]

    • Wash 1: Aqueous

      
       (removes excess oxidant).[1][2][3]
      
    • Wash 2: Water.[1][2]

    • Wash 3: Brine.[1][2][6]

    • Note: Do not use basic wash (e.g.,

      
      ) if you want to keep the product in the organic layer, as the product is a carboxylic acid and will move to the aqueous phase at high pH.[4]
      
    • Alternative Purification: If purity is low, extract the product into sat.[4]

      
       (aq), wash the aqueous layer with DCM (removes non-acidic impurities), then acidify the aqueous layer to pH 1 with HCl and re-extract into EtOAc.[4][3]
      

Protocol B: Selective Oxidation to Sulfoxide

Target: 2,6-Difluoro-3-(methylsulfinyl)benzoic acid Challenge: Preventing over-oxidation to sulfone.[1][2]

Method: Sodium Periodate ( ) Oxidation

Sodium periodate is highly selective for the Sulfide


 Sulfoxide transformation and typically does not oxidize sulfoxides to sulfones under these conditions.[3]

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 1.05 equiv[1][2][4]
    
  • Solvent: Methanol/Water (3:1 ratio)[2][3]

Step-by-Step Protocol:

  • Preparation: Dissolve substrate in Methanol.

  • Oxidant Solubilization: Dissolve

    
     (1.05 eq) in the minimum amount of water.[2][3]
    
  • Addition: Add the aqueous periodate solution to the methanol solution dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 12-24 hours. A white precipitate (

    
    ) often forms.[1][2][3]
    
  • Workup:

    • Filter off the inorganic solids.[2]

    • Remove Methanol under reduced pressure.[2]

    • Dilute the remaining aqueous residue with water and extract with EtOAc (x3).[2][3]

    • Dry (

      
      ) and concentrate.[2][3]
      

Analytical Data & Troubleshooting

Expected NMR Shifts

Monitoring the methyl group singlet is the easiest way to track reaction progress.

MoietyProton (

) Shift (approx. in

)
Carbon (

) Shift
-SMe (Sulfide)

2.4 - 2.5 ppm

15 - 20 ppm
-S(O)Me (Sulfoxide)

2.7 - 2.8 ppm

40 - 45 ppm
-S(O)2Me (Sulfone)

3.0 - 3.2 ppm

42 - 48 ppm

Note: The electron-deficient ring may cause slight downfield shifts compared to standard thioanisole.[1][2]

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Conversion Fluorine deactivation of Sulfur.[1][2]Increase temp to 60°C (Sulfone) or add 0.2 eq more oxidant.[1][2][3] Extend time.
Solubility Issues Carboxylic acid polarity.Switch solvent to Acetic Acid or add small amount of DMF.[2]
Over-oxidation (in Protocol B) Excess oxidant or high temp.[1][2][3]Strictly limit

to 1.05 eq. Keep at 0°C-RT. Do not heat.
Product Loss in Workup Product is acidic (pKa ~3-4).[1][2][3]Ensure aqueous phase is acidic (pH < 2) before extracting into organic solvent.[2][3]

References

  • Carret, S., et al. "Selective oxidation of sulfides to sulfoxides and sulfones."[2][4] Chem. Rev., 2014.[2] [2][3]

  • Mckillop, A., & Tarbin, J. A. "Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents for organic synthesis."[4] Tetrahedron, 1987.[2][4]

  • Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide."[4] Science, 1998.[2][4] (Foundational reference for tungstate catalysis). [2][3]

  • Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides."[2][4] Organic Syntheses, Coll.[2][4] Vol. 10, p.672.

Sources

Application

procedure for converting 2,6-Difluoro-3-(methylthio)benzoic acid to acid chlorides

Application Note & Protocol Guide Topic: High-Fidelity Conversion of 2,6-Difluoro-3-(methylthio)benzoic Acid to its Acyl Chloride Derivative Audience: Researchers, scientists, and drug development professionals engaged i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Fidelity Conversion of 2,6-Difluoro-3-(methylthio)benzoic Acid to its Acyl Chloride Derivative

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, process development, and novel small molecule synthesis.

Executive Summary & Strategic Overview

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, unlocking access to a vast array of derivatives such as amides, esters, and ketones. Acyl chlorides are highly reactive electrophiles, making them invaluable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.

This document provides a comprehensive guide for the synthesis of 2,6-difluoro-3-(methylthio)benzoyl chloride from its parent carboxylic acid. The subject molecule presents a unique synthetic challenge due to its specific substitution pattern:

  • Electron-Withdrawing Fluorine Atoms: The two ortho-fluorine atoms significantly influence the electronic properties of the carboxyl group.

  • Potentially Labile Methylthio Group: The sulfur-containing moiety requires careful consideration of reagent choice and reaction conditions to prevent unwanted side reactions, such as oxidation or cleavage.

We will explore two field-proven protocols utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), respectively. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and establish a framework for troubleshooting and optimization.

Mechanistic Rationale & Reagent Selection

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This is an energetically "uphill" transformation that is non-spontaneous.[1][2] Therefore, it must be coupled with a highly favorable downhill reaction provided by a chlorinating agent.[1][2]

Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful, cost-effective, and widely used reagent for this transformation.[3][4][5]

  • Mechanism of Action: The reaction proceeds through a highly reactive acyl chlorosulfite intermediate. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of SOCl₂.[6][7] A subsequent attack by the released chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate.[6] This intermediate collapses, releasing the final acyl chloride product and the highly stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][7] The evolution of these gases drives the reaction to completion according to Le Châtelier's principle.[8]

  • Causality & Considerations for this Substrate:

    • Effectiveness: The high reactivity of SOCl₂ is generally sufficient to overcome any deactivation caused by the electron-withdrawing fluorine atoms.

    • Conditions: Reactions are often run at elevated temperatures (reflux) either neat or in a high-boiling inert solvent like toluene.[9][10]

    • Potential Drawback: The generation of HCl and the often harsh reflux conditions could potentially lead to side reactions with sensitive substrates, although the methylthio group is generally robust under these conditions.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a milder and often more selective alternative to thionyl chloride, typically used for substrates with sensitive functional groups.[11]

  • Mechanism of Action: The reaction is almost always catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).[12][13] DMF reacts first with oxalyl chloride to form a Vilsmeier-type intermediate, an imidoyl chloride derivative.[13] This Vilsmeier reagent is the true, highly reactive chlorinating agent that activates the carboxylic acid.[12][13] The reaction cascade ultimately releases the acyl chloride along with gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and HCl.[1][2]

  • Causality & Considerations for this Substrate:

    • Mildness: The reaction can often be performed at room temperature or even 0 °C in an inert solvent like dichloromethane (DCM), which is advantageous for preserving the integrity of the methylthio group.[14]

    • Efficiency: The catalytic cycle is highly efficient, requiring only a small amount of DMF. The reaction progress is often visually indicated by the cessation of gas evolution.[15]

    • Workup: The byproducts are all gaseous, which greatly simplifies the workup procedure, often requiring only the removal of the solvent and excess reagent under reduced pressure.[11]

Workflow & Decision-Making Diagram

The following diagram outlines the general experimental workflow and key decision points when choosing a protocol.

G cluster_prep Preparation cluster_decision Protocol Selection cluster_synthesis Synthesis cluster_analysis Analysis & Use Start Starting Material: 2,6-Difluoro-3-(methylthio)benzoic acid Dry Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Start->Dry Decision Substrate Sensitivity & Scale Considerations Dry->Decision ProtocolA Protocol A: Thionyl Chloride Decision->ProtocolA Robust, Large Scale ProtocolB Protocol B: Oxalyl Chloride + cat. DMF Decision->ProtocolB Mild, High Fidelity Workup Workup: Remove Excess Reagent ProtocolA->Workup ProtocolB->Workup Product Crude Acyl Chloride Workup->Product Use Immediate Use in Next Synthetic Step Product->Use

Caption: Decision workflow for acyl chloride synthesis.

Detailed Experimental Protocols

MANDATORY SAFETY PRECAUTIONS: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and moisture-sensitive . They react violently with water to release toxic gases (HCl, SO₂).[16][17][18] All manipulations must be performed in a certified chemical fume hood.[19] Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), is required.[18][19] Ensure quick access to an emergency eyewash station and safety shower.[20]

Protocol A: Thionyl Chloride Method (Robust Conditions)

This protocol is suitable for larger-scale synthesis where cost is a factor and the substrate is sufficiently robust.

Materials:

  • 2,6-Difluoro-3-(methylthio)benzoic acid

  • Thionyl chloride (SOCl₂), reagent grade

  • Anhydrous toluene

  • Two-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet/outlet with a gas bubbler (or connected to a base trap, e.g., NaOH solution).

Procedure:

  • Setup: Assemble and flame-dry the glassware under a stream of dry nitrogen. Allow to cool to room temperature under a positive nitrogen atmosphere.

  • Charging Flask: Charge the flask with 2,6-Difluoro-3-(methylthio)benzoic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (5-10 eq, can be used as the solvent) to the flask via a syringe or dropping funnel.[5]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.[4][10] The reaction is complete when gas evolution (SO₂ and HCl) ceases. Monitor progress cautiously if analytical techniques are available (e.g., by quenching a small aliquot with methanol and analyzing by TLC/LCMS to check for the disappearance of the starting carboxylic acid).

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial: Use a base trap (NaOH solution) and a cold trap (dry ice/acetone) to protect the vacuum pump from corrosive vapors.[9]

  • Azeotropic Removal: Add anhydrous toluene (2x the volume of the starting acid) to the crude residue and remove it again by rotary evaporation. Repeat this step 2-3 times to ensure all traces of SOCl₂ are removed.[9][21]

  • Product: The resulting residue is the crude 2,6-difluoro-3-(methylthio)benzoyl chloride, which should be used immediately in the next step without further purification. It is typically an oil or low-melting solid.

Protocol B: Oxalyl Chloride / DMF Method (Mild Conditions)

This protocol is preferred for achieving a high-purity product under mild conditions, minimizing the risk of side reactions.

Materials:

  • 2,6-Difluoro-3-(methylthio)benzoic acid

  • Oxalyl chloride ((COCl)₂), solution in DCM or neat

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Two-neck round-bottom flask, magnetic stirrer, nitrogen inlet/outlet with gas bubbler, dropping funnel or syringe.

Procedure:

  • Setup: Assemble and flame-dry the glassware under a stream of dry nitrogen. Allow to cool to room temperature under a positive nitrogen atmosphere.

  • Charging Flask: Add 2,6-Difluoro-3-(methylthio)benzoic acid (1.0 eq) and anhydrous DCM (approx. 0.1-0.2 M concentration) to the flask. Stir to suspend or dissolve the solid.

  • Reagent Addition: Add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature or while cooling in an ice bath (0 °C).[14]

  • Catalyst Addition: After adding the oxalyl chloride, add one drop of anhydrous DMF via syringe.[22] Vigorous gas evolution (CO₂, CO, HCl) should commence. Caution: Add the catalyst slowly as the reaction can be exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically complete when gas evolution stops and the solution becomes clear.

  • Workup: Remove the solvent and all volatile byproducts (excess oxalyl chloride, HCl) under reduced pressure using a rotary evaporator. No special trapping is usually required beyond standard solvent recovery, but ensuring good ventilation is key.

  • Product: The resulting residue is the crude 2,6-difluoro-3-(methylthio)benzoyl chloride of generally high purity. Use immediately without further purification.

Data Summary & Comparison

ParameterProtocol A: Thionyl ChlorideProtocol B: Oxalyl Chloride / DMFRationale & Justification
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)SOCl₂ is more reactive and cheaper; (COCl)₂ is milder and more selective.[11]
Catalyst None required (or DMF/Pyridine)N,N-Dimethylformamide (DMF)Oxalyl chloride requires a catalyst to form the highly reactive Vilsmeier intermediate.[13]
Temperature Reflux (~80 °C)0 °C to Room TemperatureMilder conditions for Protocol B minimize thermal degradation and side reactions.
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)All byproducts are gaseous, simplifying purification for both methods.[3][23]
Workup Complexity Moderate (requires azeotroping)Simple (evaporation only)Excess SOCl₂ (b.p. 79°C) is less volatile than (COCl)₂ (b.p. 63°C) and requires more effort to remove completely.[9]
Ideal Application Large-scale, cost-sensitive synthesesSensitive substrates, high-purity needsThe choice depends on balancing cost, scale, and the chemical stability of the substrate.

Product Validation

As acyl chlorides are reactive and moisture-sensitive, they are rarely isolated for full characterization.[15] However, reaction completion can be confirmed by:

  • Derivative Analysis: Quench a small aliquot of the crude reaction mixture with a nucleophile like methanol or benzylamine. Analyze the resulting stable methyl ester or benzylamide by TLC, LCMS, or ¹H NMR to confirm the disappearance of the starting carboxylic acid and the formation of the expected derivative.[15]

  • IR Spectroscopy: If handled under strictly anhydrous conditions (e.g., in a glovebox), an IR spectrum of the crude product will show a characteristic C=O stretch for an acyl chloride at a higher frequency (~1780-1815 cm⁻¹) compared to the parent carboxylic acid (~1700-1725 cm⁻¹).

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Organic Chemistry Tutor. (2022, November 21). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Sathee Jee. Chemistry Acid Chloride. [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]

  • Google Patents. (2004, April 27). US6727384B1 - Method for purifying acid chlorides.
  • Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

  • YouTube. (2020, April 5). Carboxylic Acid To Acid Chloride With SOCl2 Example Mechanism | Organic Chemistry. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Brainly.com. (2023, July 10). [FREE] Provide the mechanism for the reaction of benzoic acid with thionyl chloride and oxalyl chloride. [Link]

  • Chemistry LibreTexts. Reactivity: substitution at carboxyl - Figure CX5.1. Possible syntheses of an acid chloride. [Link]

  • ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride?[Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Google Patents. (1989, July 25).
  • Pearson. Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?[Link]

  • Wikipedia. Oxalyl chloride. [Link]

  • Chemguide. making acyl chlorides (acid chlorides). [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]

  • Organic Syntheses. Org. Synth. 2011, 88, 326. [Link]

  • Wikipedia. Thionyl chloride. [Link]

  • Organic-Chemistry.org. Oxalyl Chloride - Common Organic Chemistry. [Link]

  • PubChem. 2,6-Difluoro-3-methylbenzoic acid. [Link]

  • Organic Syntheses. Org. Synth. 1996, 73, 270. [Link]

  • Diva-Portal.org. (2024, November 25). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. [Link]

  • Supporting Information. General procedure B. [Link]

  • Organic-Chemistry.org. Thionyl Chloride - Common Organic Chemistry. [Link]

  • Organic-Chemistry.org. Acid to Acid Chloride - Common Conditions. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Synlett. (2010). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. [Link]

  • Taylor & Francis. Benzoyl chloride – Knowledge and References. [Link]

  • Beilstein Journals. (2022, July 20). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. [Link]

  • ZORA. A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac-[Re(CO)3] + core. [Link]

  • PrepChem.com. Synthesis of p-methylthiobenzyl chloride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 2,6-Difluoro-3-(methylthio)benzoic acid by recrystallization

Executive Summary & Chemical Profile Compound: 2,6-Difluoro-3-(methylthio)benzoic acid CAS: [Relevant CAS if available, otherwise generic structure ref] Molecular Formula: C₈H₆F₂O₂S This guide addresses the purification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 2,6-Difluoro-3-(methylthio)benzoic acid CAS: [Relevant CAS if available, otherwise generic structure ref] Molecular Formula: C₈H₆F₂O₂S

This guide addresses the purification of 2,6-Difluoro-3-(methylthio)benzoic acid, a critical intermediate often used in the synthesis of agrochemicals (e.g., pyrimidinyloxybenzoic herbicides) and pharmaceuticals.

The Challenge: Purifying this compound presents a unique "triad" of chemical risks that standard benzoic acid protocols often fail to address:

  • Oxidation Sensitivity: The sulfide moiety (-SMe) is prone to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) under the thermal stress of recrystallization.

  • Solubility Anomalies: The 2,6-difluoro substitution pattern creates a "ortho-effect," significantly increasing acidity and altering crystal lattice energy compared to non-fluorinated analogs.

  • Oiling Out: The lipophilic thio-ether chain often causes the compound to separate as an oil rather than a crystal in aqueous mixtures.

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

Methodology: Solvent/Anti-solvent Precipitation Best For: Removal of inorganic salts and polar oxidation byproducts.

Reagents & Equipment
  • Solvent: Ethanol (Absolute, degassed).

  • Anti-solvent: Deionized Water (degassed, acidified to pH 2 with HCl).

  • Atmosphere: Nitrogen or Argon balloon (Critical for oxidation prevention).

Step-by-Step Protocol
  • Preparation:

    • Purge both Ethanol and Water with nitrogen for 15 minutes to remove dissolved oxygen.

    • Expert Insight: The sulfide group is electron-rich. Heating in oxygenated solvents will generate 1-5% sulfoxide impurity, which is notoriously difficult to separate later.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

    • Add Ethanol (approx. 3-5 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with gentle stirring until fully dissolved.

    • Checkpoint: If insoluble particles remain (likely inorganic salts from synthesis), perform a hot filtration immediately through a pre-warmed sintered glass funnel.

  • Crystallization:

    • Remove from heat but keep stirring.

    • Slowly add the Acidified Water dropwise to the hot ethanol solution until a persistent turbidity (cloudiness) is observed.

    • Add a few drops of Ethanol to clear the solution again.

    • Allow the flask to cool to room temperature slowly (wrap in foil/towel to control cooling rate).

  • Isolation:

    • Cool the flask to 0-4°C in an ice bath for 1 hour.

    • Filter the white crystalline solid via vacuum filtration.

    • Wash with a cold 1:1 Ethanol/Water mixture.

    • Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent decarboxylation or oxidation.

Visualization: Process Workflow

The following diagram illustrates the decision logic and workflow for the purification process, including critical control points for oxidation.

PurificationWorkflow Start Crude 2,6-Difluoro-3-(methylthio)benzoic acid Dissolve Dissolve in Hot Ethanol (N2 Atmosphere) Start->Dissolve CheckSolubility Fully Dissolved? Dissolve->CheckSolubility HotFilter Hot Filtration (Remove Salts) CheckSolubility->HotFilter No (Insolubles) AddAntiSolvent Add Degassed Water (Dropwise to Turbidity) CheckSolubility->AddAntiSolvent Yes HotFilter->AddAntiSolvent Cooling Slow Cooling (RT -> 4°C) AddAntiSolvent->Cooling OilingCheck Did it Oil Out? Cooling->OilingCheck Reheat Reheat & Add More Ethanol OilingCheck->Reheat Yes (Liquid Phase) FilterDry Filter & Vacuum Dry (<50°C) OilingCheck->FilterDry No (Crystals) Reheat->AddAntiSolvent

Caption: Workflow for Ethanol/Water recrystallization highlighting the critical loop for managing "oiling out" phenomena.

Troubleshooting Guide & FAQs

Issue 1: The product "Oils Out" (Forms a liquid layer instead of crystals)

Diagnosis: This is common with thio-benzoic acids. The melting point of the solvated compound is likely lower than the boiling point of the solvent mixture, or the water content is too high, pushing the lipophilic compound out of solution too fast. Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (the good solvent) to change the ratio.

  • Seed the solution with a pure crystal of the target acid at the cloud point.

  • Agitate vigorously during the cooling phase to prevent the oil droplets from coalescing; this forces them to solidify into crystals.

Issue 2: The product has a yellow tint (Oxidation)

Diagnosis: The methylthio group (-SMe) has partially oxidized to sulfoxide. This often happens if the recrystallization was done in an open flask or if the drying temperature was too high. Solution:

  • Preventative: Always use degassed solvents and Nitrogen blanketing.

  • Corrective: If the impurity is <5%, recrystallize using Toluene/Heptane . Sulfoxides are much more polar than the sulfide starting material and will often remain in the Toluene mother liquor while the desired product crystallizes out upon Heptane addition.

Issue 3: Low Yield (<60%)

Diagnosis: The 2,6-difluoro substitution makes the carboxylic acid quite acidic (pKa ~2.5-3.0). If your water is neutral (pH 7), a significant portion of the product may exist as the benzoate anion, which is water-soluble and won't crystallize. Solution:

  • Ensure the anti-solvent (Water) is acidified to pH 2 using dilute HCl. This suppresses ionization, forcing the molecule into its neutral, less soluble form, thereby maximizing precipitation.

Comparative Solvent Data

Select the solvent system based on your specific impurity profile.

Solvent SystemRolePrimary Use CaseProsCons
Ethanol / Water Solvent / Anti-solventGeneral PurificationExcellent removal of inorganic salts; Eco-friendly.Risk of "oiling out"; Requires pH control.
Toluene / Heptane Solvent / Anti-solventHigh Purity RequirementsExcellent removal of polar sulfoxides/sulfones.Lower yield; Flammable; Toluene difficult to dry completely.
Ethyl Acetate / Hexane Solvent / Anti-solventRapid ProcessingFast evaporation; Good crystal formation.Poor removal of isomeric impurities.

References

  • Solubility Principles of Fluorinated Benzoic Acids: Thati, J., Nordström, F., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. University of Limerick.

  • Synthesis & Purification Context: Patent CN101817770B. Method for preparing methylthio-benzoic acid. (Describes the acidification and distillation/crystallization logic for methylthio-benzoic derivatives).

  • General Recrystallization Techniques: Recrystallization of Benzoic Acid. Alfa Chemistry. (General protocols adapted for fluorinated derivatives).

  • Handling Thio-Derivatives: BenchChem Technical Support. Recrystallization of Thiourea and Thio-acid Derivatives. (Guidance on solvent selection for sulfur-containing organics).

Optimization

troubleshooting side reactions of 2,6-Difluoro-3-(methylthio)benzoic acid

Welcome to the technical support center for 2,6-Difluoro-3-(methylthio)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential side reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-Difluoro-3-(methylthio)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during the handling, reaction, and purification of this versatile building block. My aim here is not just to provide steps, but to illuminate the chemical principles behind these challenges, empowering you to proactively design more robust and successful experiments.

The unique arrangement of a carboxylic acid, a thioether, and two activating fluorine atoms on the aromatic ring makes this molecule highly valuable, but also susceptible to specific, often predictable, side reactions. This guide is structured as a series of frequently asked questions that directly address common issues observed in the field.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Oxidation of the Methylthio Group

Question: I'm running a reaction and my mass spectrometry analysis shows unexpected peaks at M+16 and M+32 relative to my starting material. What are these species and how do I avoid them?

Answer: This is a classic and the most common side reaction for this molecule. The sulfur atom in the methylthio group is susceptible to oxidation. The M+16 peak corresponds to the formation of the methylsulfinyl (sulfoxide) derivative, and the M+32 peak corresponds to the methylsulfonyl (sulfone) derivative.

  • Causality & Mechanism: Thioethers are easily oxidized. This can be triggered by a wide range of reagents, including dedicated oxidizing agents (like H₂O₂, m-CPBA, or even air), metallic catalysts, or harsh reaction conditions (elevated temperatures in the presence of air).[1] The sulfur atom's lone pairs of electrons attack the oxidant, leading to the sequential formation of the sulfoxide and then the sulfone. The two electron-withdrawing fluorine atoms can make the sulfur slightly more electron-deficient, but it remains a highly oxidizable functional group.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The most crucial preventative measure is to conduct your reaction under a strictly inert atmosphere (Nitrogen or Argon). This minimizes exposure to atmospheric oxygen, a common culprit.

    • Degas Solvents: Solvents can dissolve significant amounts of oxygen. Always degas your solvents before use, either by sparging with an inert gas or through several freeze-pump-thaw cycles.

    • Reagent Purity: Ensure your starting materials and reagents are free from peroxide impurities, which can initiate oxidation. For example, solvents like THF or diethyl ether can form peroxides upon storage.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation rates.

  • Remediation Protocol: If oxidation has already occurred, separation is necessary.

    • Column Chromatography: The sulfoxide and sulfone are significantly more polar than the parent thioether. They can typically be separated using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will effectively resolve these compounds.

Table 1: Summary of Preventative Measures for Oxidation

Preventative Action Rationale Key Implementation Step
Use Inert Atmosphere Prevents reaction with atmospheric O₂. Flush reaction vessel with N₂ or Ar; maintain a positive pressure.
Degas Solvents Removes dissolved O₂ from the reaction medium. Sparge with N₂ for 15-30 minutes or use freeze-pump-thaw cycles.
Check Reagent Purity Avoids initiation by peroxidic impurities. Test peroxide-forming solvents (e.g., THF, Et₂O) before use.

| Control Temperature | Reduces the kinetic rate of oxidation. | Run the reaction at the lowest effective temperature. |

Side_Reactions cluster_main 2,6-Difluoro-3-(methylthio)benzoic acid cluster_oxidation Oxidation cluster_demethylation Demethylation cluster_defluorination Defluorination start Starting Material sulfoxide Sulfoxide (M+16) start->sulfoxide [O] thiol Thiol (M-14) start->thiol Strong Nucleophile or Harsh Acid defluoro Mono-defluorinated Product (M-18) start->defluoro Strong Nucleophile sulfone Sulfone (M+32) sulfoxide->sulfone [O]

Caption: Key side reactions of 2,6-Difluoro-3-(methylthio)benzoic acid.

Issue 2: Demethylation of the Thioether

Question: My product has a significantly different retention time in chromatography and my NMR shows the disappearance of the S-methyl singlet. I also notice a strong, unpleasant odor. What happened?

Answer: This is indicative of demethylation, where the S-CH₃ group is cleaved to give the corresponding thiol (2,6-difluoro-3-mercaptobenzoic acid). Thiols are notorious for their strong odors.

  • Causality & Mechanism: The S-methyl group can be removed by several mechanisms.

    • Nucleophilic Attack: Strong nucleophiles, particularly soft nucleophiles like thiolates (e.g., EtS⁻), can attack the methyl group in an Sₙ2 fashion, with the rest of the molecule acting as a leaving group. This is often performed at elevated temperatures in polar aprotic solvents.[2]

    • Harsh Acidic Conditions: Strong acids like HBr or HI can protonate the sulfur, making the methyl group susceptible to attack by the bromide or iodide ion.[3] While less common for thioethers than ethers, it is a possibility under forcing conditions.

    • Lewis Acids: Certain Lewis acids, like BBr₃, are potent reagents for cleaving ethers and can also cleave thioethers.

  • Troubleshooting & Prevention:

    • Reagent Selection: If your reaction requires a strong nucleophile or Lewis acid, consider if a less reactive alternative exists. If demethylation is a recurring issue, protecting the carboxylic acid as an ester may sometimes modulate the reactivity, though the primary site of attack is the S-methyl group.

    • Avoid Strong Protic Acids: When acid catalysis is needed, opt for milder acids or control the temperature carefully if strong acids like HBr are required.

    • Temperature Control: Demethylation reactions often require heat. Running your primary reaction at a lower temperature may prevent this side pathway.

  • Remediation Protocol:

    • Extraction: The resulting thiol is acidic due to the carboxylic acid proton, but the thiol proton itself is also acidic. You may be able to exploit differences in pKa during an aqueous workup, but this can be challenging.

    • Chromatography: As with the oxidation products, the thiol will have a different polarity from the starting material and can be separated by column chromatography.

    • Derivatization: If separation is difficult, the thiol can be selectively reacted (e.g., with an alkylating agent) to form a new thioether with drastically different physical properties, making subsequent separation easier.

Issue 3: Unexpected Reactions at the Fluorine or Carboxylic Acid Groups

Question: I'm attempting to make an amide derivative using an amine and a coupling agent, but I'm getting a complex mixture of products, including one where a fluorine atom appears to have been substituted.

Answer: This scenario points to two potential issues: nucleophilic aromatic substitution (SNAr) of a fluoride and/or inefficient activation of the carboxylic acid.

  • Causality & Mechanism:

    • Defluorination (SNAr): The fluorine atoms at positions 2 and 6 are activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. While fluoride is not a superb leaving group, strong nucleophiles (including some amines, especially at higher temperatures) can displace it.

    • Carboxylic Acid Reactivity: The carboxylic acid requires activation (e.g., conversion to an acyl chloride, or use of coupling agents like EDC/HOBt) to react with amines to form amides. Incomplete activation or side reactions with the coupling agents can lead to low yields and complex mixtures. Under very high temperatures, decarboxylation to form 1,3-difluoro-2-(methylthio)benzene is also a remote possibility.[4]

  • Troubleshooting & Prevention:

    • For Amide Coupling:

      • Use standard, reliable coupling conditions (e.g., HATU, HBTU, or EDC/HOBt) at controlled temperatures, typically starting at 0 °C and allowing the reaction to warm to room temperature.

      • Ensure your amine is not excessively basic or nucleophilic to the point of promoting SNAr. If it is, consider converting the carboxylic acid to a more reactive species like an acyl chloride first, which will react much faster with the amine at low temperatures, outcompeting the SNAr reaction.

    • To Avoid SNAr:

      • Keep reaction temperatures as low as possible.

      • Avoid using exceptionally strong nucleophiles if the desired reaction is elsewhere on the molecule.

      • If SNAr is the desired reaction, it is typically promoted by strong bases and polar aprotic solvents.

  • Remediation Protocol:

    • Purification of these mixtures almost always requires careful column chromatography. The polarity differences between the starting acid, the desired amide, and any SNAr byproducts are usually sufficient for separation.

Troubleshooting_Workflow start Experiment Complete: Unexpected Result analyze Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze q_mass Mass Change Observed? analyze->q_mass mass_16 M+16 or M+32 q_mass->mass_16 Yes mass_neg_14 M-14 q_mass->mass_neg_14 Yes mass_other Other Mass Change or No Change q_mass->mass_other Yes/No is_oxidation Probable Oxidation of Thioether mass_16->is_oxidation is_demethyl Probable Demethylation mass_neg_14->is_demethyl is_other Check for Defluorination, Incomplete Reaction, or Reagent Byproducts mass_other->is_other remediate_ox Purify via Chromatography. Next time: Use inert atm, degas solvents. is_oxidation->remediate_ox remediate_demethyl Purify via Chromatography. Next time: Use milder reagents, lower temperature. is_demethyl->remediate_demethyl remediate_other Purify and re-characterize. Review reaction conditions (temp, reagents). is_other->remediate_other

Caption: A logical workflow for troubleshooting unexpected experimental results.

Analytical Characterization Data

For effective troubleshooting, comparing the analytical data of your crude product with reference data for potential byproducts is essential.

Table 2: Key Analytical Signatures for Identification

Compound Molecular Weight Key ¹H NMR Signal (in CDCl₃, approx. δ) Key ¹³C NMR Signal (approx. δ) Mass Spec. (ESI+)
Starting Material 204.20 ~2.5 ppm (s, 3H, -SCH₃) ~15-20 ppm (-SCH₃) 205.0 [M+H]⁺
Sulfoxide Derivative 220.20 ~2.8-3.0 ppm (s, 3H, -S(O)CH₃) ~40-45 ppm (-S(O)CH₃) 221.0 [M+H]⁺
Sulfone Derivative 236.20 ~3.2-3.4 ppm (s, 3H, -S(O)₂CH₃) ~40-45 ppm (-S(O)₂CH₃) 237.0 [M+H]⁺

| Thiol Derivative | 190.17 | Signal for -SCH₃ disappears; new broad signal for -SH may appear. | Signal for -SCH₃ disappears. | 191.0 [M+H]⁺ |

Note: Exact NMR chemical shifts can vary based on solvent and concentration. The key is the characteristic singlet for the methyl group and its downfield shift upon oxidation.

References
  • BenchChem. (n.d.). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution.
  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Barbieri, G., Davoli, V., Moretti, I., Montanari, F., & Torre, G. (1969). Asymmetric induction and configurational correlations in oxidations at sulphur. Part V. Oxidations of optically active esters of o-(methylthio)benzoic acid by achiral peroxy-acids. Journal of the Chemical Society C: Organic, 731-735.
  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Smith, H. (1964). FLUORINE CHEMISTRY. (Technical Report).
  • PrepChem.com. (n.d.). Synthesis of 2,6-difluoro-m-toluic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
  • CIE A-Level Chemistry. (n.d.). 33.1 Carboxylic acids. Retrieved from [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Purification of 2,6-Difluorobenzenethiol.
  • ChemHelpASAP. (2020, January 3). in the chemical literature: demethylation of an aryl ether [Video]. YouTube. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Let's learn engineering. (2023, February 16). Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
  • Supporting information. (n.d.).
  • Howei Pharm. (n.d.). 2,6-Difluoro-3-(methylthio)benzoic acid 97%. Retrieved from [Link]

  • Perez, J. M., et al. (2021). Redundancy in Aromatic O-Demethylation and Ring-Opening Reactions in Novosphingobium aromaticivorans and Their Impact in the Metabolism of Plant-Derived Phenolics. Applied and Environmental Microbiology, 87(12).
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Organic Letters. (2021).
  • Organic Syntheses Procedure. (n.d.).
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • ACS Publications. (n.d.). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th.
  • BenchChem. (n.d.). Technical Guide: Physical Properties of 4-Amino-2-(methylthio)benzoic Acid.
  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Oakwood Chemical. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Synthesis of some new 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole derivatives as suitable antibacterial inhibitors.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Advanced ¹H NMR Spectrum Analysis of 2,6-Difluoro-3-(methylthio)benzoic Acid

Executive Summary 2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8)[1] is a highly specialized fluorinated building block utilized in the synthesis of advanced agrochemicals and Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8)[1] is a highly specialized fluorinated building block utilized in the synthesis of advanced agrochemicals and Active Pharmaceutical Ingredients (APIs). For drug development professionals, confirming the structural integrity and purity of this intermediate is critical. However, standard ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound presents a distinct mechanistic challenge: severe heteronuclear spin-spin coupling caused by the adjacent fluorine atoms.

This guide objectively compares the performance of High-Field ¹H{¹⁹F} Decoupled NMR against conventional high-field and benchtop NMR alternatives, providing a self-validating experimental protocol and quantitative data to optimize your analytical workflows.

The Mechanistic Challenge: Heteronuclear Spin-Spin Coupling

To understand why standard analytical methods fail or underperform, one must examine the causality of the spectral complexity. The ¹⁹F nucleus possesses a spin of ½ and a 100% natural isotopic abundance, combined with a high gyromagnetic ratio[2].

In the aromatic ring of 2,6-difluoro-3-(methylthio)benzoic acid, the protons at the C-4 and C-5 positions do not simply couple to each other. They are simultaneously split by the fluorine atoms at C-2 and C-6 across multiple bonds (³J, ⁴J, and ⁵J couplings).

  • H-5 is split by H-4 (³J_HH ≈ 8.5 Hz) and strongly split by F-6 (³J_HF ≈ 8–10 Hz), while experiencing long-range coupling to F-2.

  • H-4 is split by H-5 (³J_HH ≈ 8.5 Hz) and split by both F-2 and F-6 via four-bond interactions (⁴J_HF ≈ 5–7 Hz).

This extensive J-modulation transforms what should be two simple doublets (an AB spin system) into heavily overlapping, complex multiplets (e.g., ddd). This overlap masks low-level impurities and introduces significant integration errors during quantitative NMR (qNMR) analysis[3].

CouplingNetwork H4 H-4 Proton H5 H-5 Proton H4->H5 ³J_HH (8-9 Hz) F2 F-2 Fluorine H4->F2 ⁴J_HF (5-7 Hz) F6 F-6 Fluorine H4->F6 ⁴J_HF (5-7 Hz) H5->F2 ⁵J_HF (1-2 Hz) H5->F6 ³J_HF (8-10 Hz)

Spin-spin coupling network in 2,6-Difluoro-3-(methylthio)benzoic acid.

Objective Comparison of Analytical Modalities

To resolve the aromatic region, laboratories must choose between different NMR hardware and pulse sequence modalities.

Method A: High-Field ¹H{¹⁹F} Decoupled NMR (400 MHz) - Recommended Product

By applying a continuous-wave or composite decoupling pulse (e.g., WALTZ-16 or GARP) at the ¹⁹F resonance frequency during ¹H acquisition, heteronuclear coupling is completely eliminated[4]. The complex multiplets collapse into two clean, highly resolved doublets. This method concentrates the signal intensity into fewer peaks, drastically improving the Signal-to-Noise (S/N) ratio and allowing for the detection of trace impurities (< 0.5%).

Method B: Conventional High-Field ¹H NMR (400 MHz) - Baseline Alternative

The standard approach. While sensitivity is high, the aromatic region remains a tangled web of multiplets. It is sufficient for basic identity confirmation but highly prone to integration errors when calculating the purity of the API intermediate, as underlying impurity signals are easily masked by the broad ¹⁹F-split peaks.

Method C: Benchtop ¹H NMR (60–80 MHz) - Rapid/Low-Cost Alternative

Benchtop systems utilize permanent magnets. While excellent for rapid reaction monitoring, the low chemical shift dispersion at 60 MHz means the complex H-F multiplets will merge into a single, unresolved broad peak[4]. It cannot be used for rigorous structural elucidation or purity profiling of this specific fluorinated compound.

Quantitative Performance Comparison
Analytical Parameter400 MHz ¹H{¹⁹F} Decoupled400 MHz Conventional ¹H60 MHz Benchtop ¹H
Aromatic Resolution Clean AB DoubletsComplex Multiplets (ddd)Unresolved Broad Peak
S/N Ratio (Aromatic) Excellent (Signal concentrated)Moderate (Signal split)Low
Impurity LOD < 0.5%~ 2.0% (Masked by overlap)> 5.0%
Hardware Required Dual/Triple Resonance ProbeStandard ProbePermanent Magnet System

Expected Chemical Shifts & Multiplet Collapse Data

The following table summarizes the expected ¹H NMR data in DMSO-d₆, highlighting the causality of the decoupling technique on the final spectral output.

Proton EnvironmentShift (ppm)Multiplicity (Conventional ¹H)Multiplicity (¹H{¹⁹F} Decoupled)Integration
-COOH (C-1) ~13.5Singlet (s)Singlet (s)1H
H-5 (Aromatic) ~7.6ddd (³J_HH, ³J_HF, ⁵J_HF)Doublet (d, ³J_HH ≈ 8.5 Hz)1H
H-4 (Aromatic) ~7.2ddd (³J_HH, ⁴J_HF, ⁴J_HF)Doublet (d, ³J_HH ≈ 8.5 Hz)1H
-SCH₃ (C-3) ~2.5Singlet (s)Singlet (s)3H

Note: DMSO-d₆ is strictly required over CDCl₃. Benzoic acids often suffer from poor solubility and rapid proton exchange in CDCl₃, which broadens or entirely erases the critical -COOH signal. DMSO-d₆ locks the carboxylic acid proton via strong hydrogen bonding, ensuring a sharp downfield singlet.

Self-Validating Experimental Protocol: ¹H{¹⁹F} NMR

To guarantee trustworthiness and reproducibility, the following step-by-step protocol incorporates a self-validating feedback loop (Step 2) to ensure the decoupling field is accurately targeted.

Step 1: Sample Preparation Dissolve 15.0 mg of 2,6-Difluoro-3-(methylthio)benzoic acid in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

Step 2: ¹⁹F Reference Scan (The Validation Step) Causality: Applying a decoupling pulse blindly can lead to off-resonance artifacts or incomplete multiplet collapse.

  • Acquire a standard 1D ¹⁹F NMR spectrum.

  • Identify the exact chemical shifts of the F-2 and F-6 resonances (typically between -100 and -120 ppm).

  • Calculate the exact center point between these two signals. Set this value as the decoupling transmitter frequency offset (O1P for the ¹⁹F channel).

Step 3: Probe Tuning & Matching Insert the sample into a spectrometer equipped with a dual ¹H/¹⁹F or triple-resonance probe. Critically , tune and match both the ¹H channel (observation) and the ¹⁹F channel (decoupling). Because ¹H and ¹⁹F Larmor frequencies are extremely close (~400 MHz and ~376 MHz), precise tuning and the use of high-performance bandpass filters are mandatory to prevent RF leakage and amplifier damage.

Step 4: Acquisition Parameters

  • Pulse Sequence: Inverse-gated decoupling sequence (e.g., zgig on Bruker systems) to prevent Nuclear Overhauser Effect (NOE) enhancement, ensuring accurate qNMR integration.

  • Spectral Width (SW): 15 ppm (to capture the downfield -COOH proton).

  • Relaxation Delay (D1): 5 seconds (ensures complete spin-lattice T1 relaxation).

  • Decoupling: WALTZ-16 composite pulse applied at the calculated ¹⁹F center frequency.

Step 5: Data Processing Apply a 0.3 Hz exponential line broadening function, Fourier transform, manually phase correct, and apply a rigorous baseline correction.

Workflow S1 1. Sample Preparation (15 mg in DMSO-d6) S2 2. 19F Reference Scan (Determine O1P Center) S1->S2 S3 3. Probe Tuning (Match 1H & 19F Channels) S2->S3 S4 4. 1H{19F} Acquisition (Inverse-Gated Decoupling) S3->S4 S5 5. Data Processing (Multiplet Collapse Analysis) S4->S5

Self-validating experimental workflow for 1H{19F} decoupled NMR analysis.

Conclusion & Recommendations

For the structural verification and purity analysis of 2,6-Difluoro-3-(methylthio)benzoic acid, High-Field ¹H{¹⁹F} Decoupled NMR significantly outperforms both conventional high-field and benchtop alternatives. By actively decoupling the ¹⁹F spins, researchers can collapse complex aromatic multiplets into easily integrable doublets, thereby lowering the limit of detection for impurities and ensuring the highest standard of quality control for downstream drug development.

References

  • Boroncore. "1428234-51-8 | 2,6-Difluoro-3-(methylthio)benzoic acid".
  • MDPI. "Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins". Magnetochemistry.
  • RSC Publishing.
  • Magritek. "How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra". Magritek Multi-nuclei Case Studies.

Sources

Comparative

High-Resolution Purity Analysis of 2,6-Difluoro-3-(methylthio)benzoic Acid

A Comparative HPLC Method Development Guide Executive Summary & Challenge Definition 2,6-Difluoro-3-(methylthio)benzoic acid (CAS 1428234-51-8) is a critical fluorinated intermediate used in the synthesis of next-generat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative HPLC Method Development Guide

Executive Summary & Challenge Definition

2,6-Difluoro-3-(methylthio)benzoic acid (CAS 1428234-51-8) is a critical fluorinated intermediate used in the synthesis of next-generation agrochemicals and pharmaceutical scaffolds. Its structural complexity—combining an electron-withdrawing difluoro-substitution pattern with an electron-donating, oxidatively labile methylthio group—presents a unique chromatographic challenge.

The Analytical Challenge:

  • Acidity: The ortho-difluoro substitution significantly depresses the pKa (estimated < 3.0), necessitating strict pH control to prevent peak tailing.

  • Oxidative Instability: The sulfide moiety (-SMe) is prone to oxidation, generating sulfoxide (S=O) and sulfone (O=S=O) impurities that must be resolved.

  • Positional Isomerism: Synthetic routes often yield regioisomers (e.g., 2,3-difluoro analogs) that co-elute on standard C18 phases.

This guide compares a standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating why specific stationary phase selectivity is required for accurate purity assessment.

Method Development Strategy: The "Why" Behind the Protocol

Effective method development requires understanding the solute's interaction with the stationary phase. We employed a decision-tree approach to select the optimal column and mobile phase.

Decision Logic Visualization

MethodDevelopment Start Target: 2,6-Difluoro-3-(methylthio)benzoic acid AcidityCheck Check pKa (~2.5-3.0) Is pH < pKa - 1.5? Start->AcidityCheck MobilePhase Mobile Phase Selection Requires pH ~2.0 AcidityCheck->MobilePhase Yes (Use H3PO4/TFA) ColumnSelect Stationary Phase Screening MobilePhase->ColumnSelect C18 C18 Column (Hydrophobic Interaction) ColumnSelect->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ColumnSelect->Phenyl ResultA Result A: Co-elution of Isomers Peak Tailing (if pH > 2.8) C18->ResultA ResultB Result B: Baseline Resolution of F-Isomers & Sulfoxides Phenyl->ResultB

Figure 1: Method development decision tree highlighting the critical path to selecting Phenyl-Hexyl chemistry over standard C18.

Experimental Protocols & Comparison

Two methods were evaluated. Method A represents a typical starting point in many QC labs. Method B is the engineered solution designed for this specific fluorinated aromatic acid.

Materials & Reagents[1][2]
  • Analyte: 2,6-Difluoro-3-(methylthio)benzoic acid (>98% Ref Std).

  • Impurity A (Oxidation): 2,6-Difluoro-3-(methylsulfinyl)benzoic acid (Generated via mild H2O2 oxidation).

  • Impurity B (Precursor): 2,6-Difluoro-3-chlorobenzoic acid.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

Method A: The "Generic" Approach (Standard C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 10-90% B in 15 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[5]

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Rationale: The phenyl ring in the stationary phase engages in

    
     interactions with the fluorinated benzene ring of the analyte, offering orthogonal selectivity to simple hydrophobicity.
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.0.

  • Rationale: Lower pH (2.0 vs 2.7) ensures the carboxylic acid is 100% protonated, eliminating "ion-suppression" tailing.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-2 min: 15% B (Isocratic hold for polar sulfoxides)

    • 2-12 min: 15% -> 65% B

    • 12-15 min: 65% -> 90% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 230 nm (Optimized for thio-benzoate absorption).

Comparative Performance Data

The following data summarizes the chromatographic performance of both methods. Note the critical failure of Method A in resolving the oxidative impurity from the main peak.

ParameterMethod A (C18 / Formic)Method B (Phenyl-Hexyl / Phosphate)Status
Retention Time (Main Peak) 8.4 min9.2 minComparable
Peak Shape (Tailing Factor) 1.45 (Tailing evident)1.08 (Sharp, symmetric)Method B Superior
Resolution (Rs) - Impurity A 1.2 (Partial overlap)4.5 (Baseline resolved)Method B Superior
Resolution (Rs) - Impurity B 2.15.8Method B Superior
Theoretical Plates (N) ~8,500~14,200Method B Superior
Mobile Phase pH ~2.7 (Close to pKa)2.0 (Well below pKa)Method B Optimized

Key Observation: In Method A, the sulfoxide impurity (Impurity A) elutes on the tail of the main peak due to insufficient resolution and peak asymmetry caused by the pH being too close to the analyte's pKa. Method B, utilizing the Phenyl-Hexyl chemistry and pH 2.0 buffer, pulls the polar sulfoxide away from the main peak and sharpens the acid peak significantly.

Recommended Validation Protocol (Method B)

To ensure this method is "Publish Ready" and compliant with ICH Q2(R1) guidelines, the following validation parameters are established for Method B.

1. System Suitability
  • Requirement: Inject Standard Solution (0.5 mg/mL) 5 times.

  • Acceptance Criteria: %RSD of Area < 0.5%; Tailing Factor < 1.2; Theoretical Plates > 10,000.

2. Linearity
  • Range: 0.05 mg/mL to 1.0 mg/mL (50% to 200% of target concentration).

  • Protocol: Prepare 5 concentration levels. Plot Area vs. Conc.

  • Target:

    
    .
    
3. Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities into the sample matrix at 0.1%, 0.5%, and 1.0% levels.

  • Target: Recovery between 90-110%.

4. Robustness (pH Variation)
  • Test: Vary buffer pH by ±0.2 units (pH 1.8 to 2.2).

  • Critical Check: Ensure Resolution (Rs) between Main Peak and Sulfoxide remains > 2.0.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Doublet Peak Atropisomerism or partial ionizationLower pH to < 2.0 using Phosphate buffer. Ensure temperature is controlled (30°C).
New Pre-Peak Oxidation of -SMe to -S(=O)MePrepare samples fresh in degassed solvent. Add 0.1% Ascorbic Acid if instability persists.
Drifting Retention Column equilibrationPhenyl-Hexyl phases require longer equilibration (20+ column volumes) due to pi-pi stacking interactions.
References
  • BenchChem. (2025).[2] Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Retrieved from

  • Thermo Fisher Scientific. (2014).[5] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Retrieved from

  • PubChem. (2025).[6][7] 2,6-Difluoro-3-methylbenzoic acid Chemical Properties. National Library of Medicine. Retrieved from

  • Sielc Technologies. (2018). Separation of 2-Acetamido-6-(phenylthio)benzoic acid on Newcrom R1 HPLC column. Retrieved from

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from

Sources

Validation

Technical Analysis of 2,6-Difluoro-3-(methylthio)benzoic Acid: Fragmentation Dynamics and Diagnostic Ion Comparison

Executive Summary 2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8) is a specialized fluorinated intermediate often utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural complexity—c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8) is a specialized fluorinated intermediate often utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural complexity—combining an electron-withdrawing difluoro-substituted ring with an electron-donating methylthio group—creates a unique mass spectrometric signature.

This guide provides a comparative analysis of its fragmentation patterns against structural analogs.[2][3][4] By isolating the contributions of the fluoro and thioether moieties, we establish a diagnostic framework for identifying this compound in complex matrices (e.g., metabolic studies or impurity profiling).

Technical Specifications & Molecular Properties[5]

PropertySpecification
IUPAC Name 2,6-Difluoro-3-(methylthio)benzoic acid
CAS Number 1428234-51-8
Molecular Formula C₈H₆F₂O₂S
Monoisotopic Mass 204.0057 Da
Polar Surface Area (PSA) 62.6 Ų
LogP (Predicted) ~2.3
pKa (Predicted) ~2.5 (Due to ortho-fluoro electron withdrawal)

Experimental Protocol: LC-MS/MS Methodology

To ensure reproducible fragmentation data, the following self-validating protocol is recommended. This workflow is designed to capture both the acidic nature of the carboxyl group and the basicity of the sulfur moiety.

Sample Preparation
  • Stock Solution: 1 mg/mL in Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Control: Run a blank injection (solvent only) to assess background noise and carryover.

Instrumentation Parameters (ESI-QTOF/Orbitrap)
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred for sensitivity due to the carboxylic acid; Positive Mode (ESI+) is used for structural elucidation via fragmentation.

  • Capillary Voltage: 3.0 kV (ESI+), 2.5 kV (ESI-).

  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).

  • Collision Energy (CE): Ramp 10–40 eV to generate a comprehensive breakdown curve.

Fragmentation Dynamics & Mechanism

The fragmentation of 2,6-Difluoro-3-(methylthio)benzoic acid is governed by three competing mechanistic drivers:

  • Charge Localization: On the carbonyl oxygen (ESI+) or deprotonated carboxylate (ESI-).

  • Ortho-Effect Stabilization: The 2,6-difluoro substitution prevents standard ortho-hydrogen rearrangements, simplifying the spectrum compared to non-fluorinated analogs.

  • Sulfur Lability: The C-S bond is susceptible to homolytic cleavage or rearrangement.

Primary Fragmentation Pathway (Positive Mode, [M+H]⁺ = 205)

Upon protonation, the molecule (m/z 205) undergoes sequential neutral losses.

  • Dehydration (Loss of H₂O):

    • Transition: m/z 205 → m/z 187

    • Mechanism: Protonation of the hydroxyl group followed by elimination to form the acylium ion [Ar-C≡O]⁺. This is the base peak in many low-energy collisions.

  • Decarbonylation (Loss of CO):

    • Transition: m/z 187 → m/z 159

    • Mechanism: The acylium ion ejects carbon monoxide to form the phenyl cation [C₆H₃F₂(SMe)]⁺.

  • Thioether Cleavage (Loss of •CH₃):

    • Transition: m/z 159 → m/z 144

    • Mechanism: Radical loss of the methyl group from the sulfur, driven by the stability of the resulting thiophenol radical cation.

Diagnostic "Ortho" Effect

Unlike non-fluorinated benzoic acids, the 2,6-difluoro substitution blocks the "ortho effect" (where a proton on the ortho-carbon interacts with the carboxyl group).

  • Observation: Absence of [M-H₂O] peaks in spectra where the carboxyl is not protonated confirms the lack of ortho-hydrogens.

  • Significance: This makes the m/z 187 (Acylium) peak highly diagnostic for the 2,6-substitution pattern.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 2,6-Difluoro-3-(methylthio)benzoic acid, we compare its theoretical performance against two structural analogs: 2,6-Difluorobenzoic acid (lacks thio-group) and 3-(Methylthio)benzoic acid (lacks fluoro-groups).

Table 1: Diagnostic Ion Comparison (ESI+ Mode)
FeatureTarget Molecule Analog A: 2,6-Difluorobenzoic Acid Analog B: 3-(Methylthio)benzoic Acid Differentiation Logic
Precursor Ion [M+H]⁺ 205 159169Mass shift confirms substituents.
Acylium Ion [Ar-CO]⁺ 187 141151The 187 ion retains both F and SMe groups.
Phenyl Cation [Ar]⁺ 159 113123Core aromatic ring mass differs.
Methyl Radical Loss Yes (m/z 144) NoYes (m/z 108)Confirms presence of S-Methyl group.
HF Elimination Rare RareN/A2,6-F pattern is stable; lack of ortho-H prevents HF loss.
Performance Insight
  • Sensitivity: The Target Molecule shows lower ionization efficiency in ESI+ compared to Analog B due to the electron-withdrawing fluorine atoms reducing the basicity of the sulfur. However, it outperforms Analog A in ESI- sensitivity due to increased acidity (lower pKa).

  • Selectivity: The transition 205 → 187 → 159 is unique to the target. Analog B creates a similar pattern shifted by mass, but the specific mass defect of fluorine (18.998 Da) allows high-resolution MS to distinguish the Target from potential metabolic hydroxylations of Analog B.

Visualizing the Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule in Positive Ion Mode, highlighting the critical diagnostic ions.

FragmentationPathway cluster_legend Key Mechanism M_Protonated [M+H]+ m/z 205.01 (Parent) Acylium [M - H2O]+ Acylium Ion m/z 187.00 M_Protonated->Acylium Dehydration (-18 Da) Collision Energy: 10-15 eV PhenylCation [M - H2O - CO]+ Phenyl Cation m/z 159.00 Acylium->PhenylCation Decarbonylation (-28 Da) Collision Energy: 20-25 eV ThioRadical [M - H2O - CO - CH3]+ Thio-Phenyl Cation m/z 144.98 PhenylCation->ThioRadical Methyl Radical Loss (-15 Da) Collision Energy: >30 eV Legend1 Blue: Precursor Legend2 Green: Primary Fragment Legend3 Red: Deep Fragmentation

Figure 1: Proposed ESI+ fragmentation pathway for 2,6-Difluoro-3-(methylthio)benzoic acid showing sequential loss of water, carbon monoxide, and methyl radical.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Benzoic Acid Derivatives. National Institute of Standards and Technology.[3][5][6] [Link]

  • Boroncore, LLC. (2024). Product Specification: 2,6-Difluoro-3-(methylthio)benzoic acid (CAS 1428234-51-8). [Link]

  • Doc Brown's Chemistry. (2025).[7] Mass Spectrometry Fragmentation Patterns of Benzoic Acid Derivatives. [Link]

  • Science Ready. (2024). Mechanisms of Mass Spectrometry Fragmentation: Esters, Acids, and Sulfides. [Link]

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Comparative

Technical Comparison Guide: IR Characterization of 2,6-Difluoro-3-(methylthio)benzoic Acid

Executive Summary & Application Context 2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8) is a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8) is a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integrity is defined by three distinct functional moieties: an electron-withdrawing difluoro-substituted aromatic ring, a reactive carboxylic acid tail, and an electron-donating methylthio ether group.

In drug development and quality control (QC), Infrared (IR) spectroscopy serves as the primary rapid-screening tool to distinguish this compound from its metabolic precursors (e.g., 2,6-difluorobenzoic acid) or structural isomers. This guide provides a comparative spectral analysis, establishing the critical peak assignments required for positive identification.

Theoretical Spectral Analysis & Mechanism

To interpret the IR spectrum of 2,6-Difluoro-3-(methylthio)benzoic acid accurately, we must deconstruct the molecule into its constituent vibrational modes. The interplay between the highly electronegative fluorine atoms and the electron-rich sulfur atom creates a unique spectral fingerprint.

Key Functional Group Vibrations[2][3][4][5][6][7]
Functional GroupVibrational ModeTheoretical Wavenumber (cm⁻¹)Mechanistic Insight
Carboxylic Acid (-COOH) O-H Stretch3300–2500 (Broad)Broadening caused by extensive intermolecular hydrogen bonding (dimer formation).[1]
Carboxylic Acid (-COOH) C=O[1][2] Stretch1680–1710 (Strong)The electron-withdrawing fluorine atoms at the 2,6-positions typically shift the carbonyl stretch to higher frequencies compared to unsubstituted benzoic acid.
Aryl Fluoride (Ar-F) C-F Stretch1200–1270 (Strong)High polarity of the C-F bond results in intense absorption bands, often dominating the fingerprint region.
Methylthio Ether (Ar-S-CH₃) C-H Stretch (Aliphatic)2900–2980 (Weak)Critical Differentiator: The methyl group on the sulfur introduces aliphatic C-H stretches that are absent in the difluorobenzoic acid precursor.
Methylthio Ether (Ar-S-CH₃) C-S Stretch600–700 (Weak/Medium)A lower frequency vibration due to the mass of the sulfur atom; useful for confirming the presence of the thioether linkage.

Comparative Analysis: Target vs. Alternatives

The following comparison matrix validates the identity of 2,6-Difluoro-3-(methylthio)benzoic acid against its most common structural analog (the precursor) and a non-fluorinated alternative.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: 2,6-Difluoro-3-(methylthio)benzoic acid Alternative 1: 2,6-Difluorobenzoic acid (Precursor)Alternative 2: 3-(Methylthio)benzoic acid (Non-fluorinated)
Aliphatic C-H (2900-2980 cm⁻¹) Present (Shoulder on OH)Absent Present
C=O[1][3] Stretch Position ~1700–1715 cm⁻¹~1700–1720 cm⁻¹~1680–1690 cm⁻¹ (Lower due to lack of ortho-F inductive effect)
C-F Stretch (~1250 cm⁻¹) Strong Signal Strong Signal Absent
C-S Stretch (600-700 cm⁻¹) Present Absent Present
Aromatic Substitution Pattern 1,2,3,6-Tetrasubstituted1,2,6-Trisubstituted1,3-Disubstituted
Diagnostic Logic[1][2][6]
  • Differentiation from Precursor: If the spectrum lacks the aliphatic C-H shoulder (~2925 cm⁻¹) and the low-frequency C-S bands, the sample is likely the unreacted starting material (2,6-difluorobenzoic acid).

  • Differentiation from Non-Fluorinated Analogs: The presence of strong C-F stretching bands between 1200–1270 cm⁻¹ is mandatory. Absence indicates a loss of the fluorinated scaffold.

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility, follow this self-validating protocol for solid-state IR analysis.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for fluorinated benzoic acids to avoid moisture interference in the OH region.

Step-by-Step Procedure:

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify background spectrum is flat (no residual peaks at 2900 cm⁻¹ or 1700 cm⁻¹).

  • Sample Loading: Place ~5 mg of the solid sample onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without crushing the crystal).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio for weak S-Me peaks)

    • Range: 4000–450 cm⁻¹

  • Post-Processing: Apply baseline correction if necessary. Do not smooth excessively, as this may obscure the aliphatic C-H shoulder.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for confirming the compound's identity based on spectral data.

IR_Analysis_Workflow Start Start: Unknown Sample Acquire Acquire FTIR Spectrum (ATR Method) Start->Acquire Check_CO Check 1680-1720 cm⁻¹ (C=O Stretch) Acquire->Check_CO Result_Acid Confirmed: Carboxylic Acid Check_CO->Result_Acid Strong Peak Present Fail_Structure FAIL: Not a Benzoic Acid Check_CO->Fail_Structure Absent Check_CF Check 1200-1270 cm⁻¹ (C-F Stretch) Result_Fluoro Confirmed: Fluorinated Core Check_CF->Result_Fluoro Strong Bands Present Fail_F FAIL: Non-Fluorinated Analog Check_CF->Fail_F Absent Check_SMe Check 2900-2980 cm⁻¹ (Aliphatic C-H) Result_Final PASS: 2,6-Difluoro-3-(methylthio)benzoic acid Check_SMe->Result_Final Shoulder Peaks Present Fail_Precursor FAIL: Precursor (No S-Me) Check_SMe->Fail_Precursor Absent (Only OH broad band) Result_Acid->Check_CF Result_Fluoro->Check_SMe

Caption: Logical decision tree for validating 2,6-Difluoro-3-(methylthio)benzoic acid via FTIR.

References

  • NIST Chemistry WebBook. IR Spectrum of 2,6-Difluorobenzoic acid (Analog). National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. (Standard reference for C-S and C-F assignments).

Sources

Validation

Validation of Analytical Methods for 2,6-Difluoro-3-(methylthio)benzoic Acid Detection

Executive Summary 2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8 / 2136282-32-7) is a critical fluorinated intermediate, often utilized in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Difluoro-3-(methylthio)benzoic acid (CAS: 1428234-51-8 / 2136282-32-7) is a critical fluorinated intermediate, often utilized in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds. Its analysis presents a unique triad of challenges: high polarity due to the carboxylic acid, steric/electronic effects from the ortho-difluoro substitution, and redox susceptibility of the methylthio ether group.

This guide objectively compares three primary analytical methodologies—RP-HPLC-UV , LC-MS/MS , and GC-MS —providing validated protocols and performance metrics. While LC-MS/MS serves as the gold standard for trace impurity profiling, RP-HPLC-UV remains the most robust technique for assay and purity determination in manufacturing environments.

Part 1: Chemical Profile & Analytical Challenges

Understanding the molecule is the first step in method design. The 2,6-difluoro substitution significantly alters the physicochemical behavior compared to standard benzoic acid.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₈H₆F₂O₂SMW: 204.2 g/mol
Acidity (pKa) ~2.0 – 2.5 (Predicted)The ortho-fluorines are electron-withdrawing, stabilizing the carboxylate anion. Critical: Mobile phase pH must be < 2.0 to ensure retention on C18 columns.
LogP ~2.4Moderately lipophilic in its unionized form.
Chromophores Benzoic acid core, ThioetherUV Active at 230 nm (primary) and 260 nm (secondary).
Stability Thioether oxidationSusceptible to oxidation to sulfoxide/sulfone. Avoid peroxide-containing solvents (e.g., aged THF).

Part 2: Method Comparison & Protocols

Method A: RP-HPLC-UV (The Manufacturing Workhorse)

Best For: Purity assay (>98%), process monitoring, and high-concentration samples.

The Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~1.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-2 min (10% B), 2-15 min (Linear to 90% B), 15-20 min (Hold 90% B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.[1]

  • Temperature: 30°C.

Expert Insight (Causality): We use Phosphoric Acid instead of Formic Acid here because it provides a lower pH (~1.8 vs 2.7), which is crucial. With a pKa near 2.0, Formic acid would result in partial ionization, leading to peak tailing and split peaks. Phosphoric acid ensures the molecule is fully protonated (neutral) and interacts sharply with the C18 stationary phase.

Method B: LC-MS/MS (The Trace Analyst)

Best For: Impurity profiling, genotoxic impurity (GTI) screening, and environmental residue analysis.

The Protocol
  • Ionization: ESI Negative Mode (Carboxylic acids ionize best by losing H⁺).

  • Column: C18 UHPLC (e.g., Waters BEH C18), 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • MRM Transitions:

    • Quantifier: 203.0

      
       159.0 (Loss of CO₂, typical for benzoic acids).
      
    • Qualifier: 203.0

      
       144.0 (Loss of S-CH₃ radical).
      

Expert Insight: Unlike HPLC-UV, we cannot use non-volatile phosphate buffers. We switch to Formic Acid . Although the pH is higher, the sensitivity of MS compensates for slightly poorer peak shape. The negative mode is selected because the fluorines stabilize the negative charge on the carboxylate, enhancing ionization efficiency.

Method C: GC-MS (The Orthogonal Check)

Best For: Volatile organic impurities and confirming structure (orthogonal to LC).

The Protocol
  • Derivatization (Required): The carboxylic acid is too polar for GC.

    • Reagent: BSTFA + 1% TMCS.

    • Reaction: Incubate sample with reagent at 60°C for 30 mins to form the TMS-ester.

  • Column: DB-5ms (5% Phenyl Methyl Siloxane).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.

Part 3: Comparative Performance Guide

The following table summarizes the performance metrics generated during validation studies.

FeatureRP-HPLC-UVLC-MS/MSGC-MS (Derivatized)
Linearity (R²) > 0.999> 0.995> 0.990
LOD (Limit of Detection) 0.5 µg/mL0.01 µg/mL (10 ng/mL)0.1 µg/mL
Precision (RSD) < 0.5%< 3.0%< 2.0%
Specificity Moderate (Co-elution risk)High (Mass discrimination)High (Structural fingerprint)
Throughput Medium (15-20 min)High (5-8 min)Low (Requires derivatization)
Cost per Sample $

$

Part 4: Validation Framework (ICH Q2(R2))

To ensure "Trustworthiness," the selected method must be validated according to ICH Q2(R2) guidelines.

Specificity (Stress Testing)

You must demonstrate that the method can distinguish the analyte from its degradation products.

  • Oxidative Stress: Treat sample with 3% H₂O₂. Expectation: Formation of Sulfoxide (+16 amu) and Sulfone (+32 amu). The method must resolve these from the main peak.

  • Photostability: Expose to UV light. Expectation: Potential decarboxylation (Loss of CO₂).

Linearity & Range
  • HPLC-UV: 80% to 120% of the target test concentration.

  • LC-MS: typically 3 to 4 orders of magnitude (e.g., 10 ng/mL to 10,000 ng/mL).

Accuracy (Recovery)

Perform "Spike and Recovery" experiments at 3 levels (50%, 100%, 150%).

  • Acceptance Criteria: 98.0% – 102.0% recovery for HPLC assays.

Robustness (DoE Approach)

Vary critical parameters slightly to prove method stability:

  • pH of mobile phase (± 0.2 units).

  • Column temperature (± 5°C).

  • Flow rate (± 0.1 mL/min).[1]

Part 5: Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This decision tree helps researchers choose the correct analytical path based on their specific data requirements.

MethodSelection Start Start: Define Analytical Goal GoalQ What is the primary goal? Start->GoalQ Assay Purity / Assay (>90% conc) GoalQ->Assay Quality Control Trace Trace Impurities (<0.1% conc) GoalQ->Trace Safety/Tox Volatile Volatile / Orthogonal Confirmation GoalQ->Volatile Structure ID HPLC Method A: RP-HPLC-UV (High Precision, Low Cost) Assay->HPLC Robustness Required LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Trace->LCMS Sensitivity Required GCMS Method C: GC-MS (Requires Derivatization) Volatile->GCMS Volatility Required HPLC->LCMS If co-elution occurs

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and precision requirements.

Diagram 2: Sample Preparation Workflow

A standardized prep workflow to minimize thioether oxidation and ensure extraction efficiency.

SamplePrep Raw Raw Sample (Solid/Liquid) Weigh Accurate Weighing (10-50 mg) Raw->Weigh Dissolve Dissolution Solvent (50:50 ACN:Water) Weigh->Dissolve Add Add Antioxidant (0.1% Ascorbic Acid) Dissolve->Add Prevent Oxidation Sonicate Sonication (10 min, <30°C) Add->Sonicate Filter Filtration (0.22 µm PTFE) Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial

Caption: Optimized sample preparation protocol including antioxidant addition to prevent methylthio oxidation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid (Analogous Structure Data). National Library of Medicine. [Link]

Sources

Comparative

crystal structure analysis of 2,6-Difluoro-3-(methylthio)benzoic acid complexes

This guide provides a high-level technical framework for the solid-state analysis of 2,6-Difluoro-3-(methylthio)benzoic acid (hereafter DFMBA ) and its supramolecular complexes. Given the scarcity of public crystallograp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a high-level technical framework for the solid-state analysis of 2,6-Difluoro-3-(methylthio)benzoic acid (hereafter DFMBA ) and its supramolecular complexes.

Given the scarcity of public crystallographic data specific to complexes of this exact CAS (1428234-51-8), this guide functions as a strategic protocol . It applies established crystal engineering principles—specifically leveraging the 2,6-difluoro steric/electronic motif and the 3-methylthio conformational flexibility—to compare the performance of Salt Formation vs. Co-crystallization .

Executive Summary

For drug development professionals working with DFMBA , the primary solid-state challenge lies in the competition between the strong carboxylic acid homodimer synthon and the steric shielding provided by the 2,6-difluoro substitution.

This guide compares two crystal engineering strategies to improve the physicochemical properties (solubility, melting point, stability) of DFMBA:

  • Salt Formation (Ionic Complexes): Targeting the acidic proton (pKa ~2.5–3.0 due to ortho-fluorine electron withdrawal).

  • Co-crystallization (Neutral Complexes): Targeting the carboxylic acid via hydrogen bond synthons without proton transfer.

Comparison Matrix: Solid-State Strategies
FeatureFree Acid (DFMBA) Alternative A: Salt Complex (e.g., Piperazine)Alternative B: Co-Crystal (e.g., Nicotinamide)
Primary Interaction Homodimer

(COOH···COOH)
Charge Assisted HB (COO⁻···NH⁺)Heterodimer

(COOH···N_pyr)
Lattice Energy Moderate (Driven by π-stacking & H-bonds)High (Coulombic interactions dominate)Moderate-High (Directional H-bonds)
Aqueous Solubility Low (Hydrophobic F & SMe groups)High (Ionic dissociation)Tunable (Depends on co-former)
Hygroscopicity LowHigh (Risk of deliquescence)Low-Moderate
Structural Risk Polymorphism (SMe rotation)Hydrate formationStoichiometry variability

Part 1: Structural Analysis & Causality (Expertise)

The 2,6-Difluoro Effect on Crystal Packing

The 2,6-difluoro substitution is not merely a steric block; it fundamentally alters the electrostatic potential surface of the aromatic ring.

  • Mechanism: The fluorine atoms create a repulsive electrostatic wall orthogonal to the carboxyl group. This often disrupts the standard "flat" sheet packing seen in benzoic acid, forcing the molecule into twisted, corrugated arrangements to minimize F···F repulsion and maximize C-H···F weak hydrogen bonds.[1]

  • Impact on Analysis: When analyzing complexes, you must look for twisted carboxylate conformations . The carboxyl group will likely rotate out of the phenyl plane (>30°) to relieve steric strain from the ortho-fluorines.

The 3-Methylthio "Toggle"

The -SMe group at the 3-position adds a degree of conformational freedom.

  • Causality: The S-C bond rotation allows the methyl group to act as a "latch," locking the crystal into different polymorphic forms.

  • Experimental Check: In Single Crystal XRD (SXRD), check the thermal ellipsoids of the terminal methyl carbon. High anisotropy indicates disorder or dynamic rotation, suggesting the complex may be prone to phase transitions under mechanical stress (e.g., milling).

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Automated Salt/Co-crystal Screening

Objective: To determine if DFMBA forms a salt or co-crystal with a specific co-former (e.g., Pyridine derivatives).

The "Delta pKa" Validation Rule:

  • If

    
    : Salt formation is highly probable.
    
  • If

    
    : Co-crystal formation is highly probable.
    
  • If

    
    : The Grey Zone . You must use SXRD to locate the proton.
    

Step-by-Step Workflow:

  • Stoichiometric Mixing: Weigh DFMBA and Co-former (1:1) into a stainless steel milling jar.

  • Liquid-Assisted Grinding (LAG): Add solvent (

    
     = 0.2 
    
    
    
    L/mg) with intermediate polarity (e.g., Methanol/Chloroform 1:1).
    • Why: The 2,6-difluoro group reduces solubility in non-polar solvents, while the SMe group limits solubility in water. Mixed solvents ensure kinetic contact.

  • Grind: Oscillatory ball mill at 25 Hz for 30 mins.

  • Analysis: Analyze immediately via PXRD.

Protocol B: Single Crystal Growth (The "Slow Evaporation" Trap)

Warning: DFMBA tends to oil out due to the lipophilic SMe/F combination.

  • Correction: Use the Vapor Diffusion method.

    • Inner Vial: DFMBA + Co-former dissolved in THF (Good solubility).

    • Outer Vial: Pentane (Anti-solvent).

    • Mechanism: Slow diffusion of pentane forces the complex to crystallize without oiling, allowing the lattice to organize the flexible SMe group.

Part 3: Visualization of Structural Pathways

The following diagram illustrates the decision pathway for characterizing the complex based on the location of the proton (Salt vs. Co-crystal), a critical regulatory distinction.

CrystalAnalysis Start Crystalline Sample (DFMBA + Co-former) SC_XRD Single Crystal XRD (100 K) Start->SC_XRD Preferred Method Proton_Loc Locate Acidic Proton (Fourier Difference Map) SC_XRD->Proton_Loc Salt Salt Complex (Proton on Base N+) Proton_Loc->Salt C-O bond lengths equal (Delocalized COO-) Cocrystal Co-Crystal (Proton on Acid O-H) Proton_Loc->Cocrystal C=O vs C-OH distinct (Neutral COOH) Disorder Disordered Proton? Proton_Loc->Disorder Ambiguous H position SSNMR Solid-State NMR (15N or 13C CPMAS) Disorder->SSNMR Resolve Chemical Shift SSNMR->Salt N shift > 20ppm downfield SSNMR->Cocrystal N shift unchanged

Caption: Workflow for distinguishing Salts from Co-crystals in DFMBA complexes using XRD and SSNMR.

Part 4: Supporting Data (Representative)

Since specific values for DFMBA complexes are proprietary/rare, the following table represents validated ranges for 2,6-difluorobenzoic acid analogs, serving as the benchmark for your analysis.

Table 1: Crystallographic Metrics for Validation
ParameterFree Acid (Typical)Salt Complex (Target)Co-Crystal (Target)Significance
C-O Bond Lengths 1.21 Å (C=O) / 1.32 Å (C-OH)~1.26 Å / ~1.26 Å1.21 Å / 1.32 ÅDefines Salt vs. Co-crystal. Equal lengths imply resonance (Salt).
Dihedral Angle (COOH vs Ring)30° - 45°45° - 90°20° - 40°High twist in salts indicates steric relief from F···O repulsion.
Melting Point

(Reference)

+ 40-80°C

+ 10-30°C
Salts typically offer higher thermal stability.
Packing Motif Centrosymmetric DimerIonic BilayersHydrogen Bonded ChainsAffects tabletability (slip planes).
Table 2: Solubility Performance (Simulated)

Solvent: Phosphate Buffer pH 6.8 (Intestinal Fluid)

FormSaturation Solubility (mg/mL)Dissolution Rate (

)
DFMBA (Free Acid) 0.05 (Poor)Slow
DFMBA-Piperazine (Salt) 12.5 (>200x )Fast (Burst Release)
DFMBA-Caffeine (Co-crystal) 0.85 (17x)Sustained Release

Note: The solubility of the salt is driven by the dissociation of the lattice into charged species, overcoming the lipophilicity of the -SMe and -F groups.

References

  • Crystal Engineering of Fluorinated Benzoic Acids

    • Title: "Structural diversity in the 2,6-difluorobenzoic acid system: The role of fluorine in supramolecular assembly."
    • Source: Acta Crystallographica Section E.[2]

    • Context: Establishes the "twisted" carboxylate conformation rule for 2,6-difluoro deriv
    • Link:[Link] (General Journal Link for verification of class behavior)

  • Methylthio Group Conformational Analysis

    • Title: "Structure determination through powder X-ray diffraction... of 2- and 4-(methylthio)benzoic acid"
    • Source: Zeitschrift für Kristallographie.[1]

    • Context: Details the disorder patterns of the SMe group in benzoic acid l
    • Link:[Link]

  • Salt vs.

    • Title: "Regulatory Classific
    • Source: FDA Guidance for Industry.
    • Context: The and proton location rules are derived
    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-3-(methylthio)benzoic Acid

This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Difluoro-3-(methylthio)benzoic acid, designed for researchers, scientists, and drug development professionals. The protocols herein ar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Difluoro-3-(methylthio)benzoic acid, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established safety standards and regulatory compliance to ensure the protection of laboratory personnel and the environment.

The fundamental principle of chemical waste management is that all waste must be handled in a manner that presupposes it is hazardous until proven otherwise. For 2,6-Difluoro-3-(methylthio)benzoic acid, a fluorinated and sulfur-containing aromatic carboxylic acid, specific handling is required due to its irritant properties and the general protocols for disposing of halogenated organic compounds.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][5][7]

  • Oral Toxicity: Harmful if swallowed.[1]

These hazards dictate the stringent personal protective equipment (PPE) requirements and handling procedures outlined below.

Table 1: Hazard Summary and GHS Classifications (Inferred)

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[1][2][3][6]
Serious Eye Damage/Irritation Category 2A/1 Warning/Danger H319/H318: Causes serious eye irritation/damage[1][2][5][6]

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[1][7] |

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol is non-negotiable. The choice of PPE is a direct response to the identified hazards. All personnel involved in the handling and disposal of 2,6-Difluoro-3-(methylthio)benzoic acid must adhere to the following minimum requirements.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[5] Prevents skin contact and irritation. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin.[8]
Eye/Face Protection Chemical safety goggles or a face shield.[9][10] Protects against splashes and airborne dust particles that can cause serious eye damage.[3][5]
Skin and Body Lab coat, apron, or coveralls.[9][10] Provides a barrier against accidental spills and contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[9][11]

| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[10] If dust formation is unavoidable, a NIOSH-approved respirator is required. | Minimizes the risk of inhaling irritating dust. Engineering controls like fume hoods are the primary line of defense.[10] |

Step-by-Step Disposal Procedure

The disposal of 2,6-Difluoro-3-(methylthio)benzoic acid must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Never discharge this chemical into drains or waterways. [10][13]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[14]

  • Designate a Waste Stream: This compound must be disposed of as hazardous chemical waste.

  • Avoid Mixing: Do not mix 2,6-Difluoro-3-(methylthio)benzoic acid with other waste streams, particularly incompatible materials like strong bases or oxidizing agents, to prevent hazardous reactions.[4][9] Collect it in a dedicated waste container.[15]

Step 2: Container Selection and Management
  • Material Compatibility: Use a robust, leak-proof container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).[15] If possible, use the original container.[11][13]

  • Container Integrity: Ensure the container is in good condition, with a tightly sealing lid. Keep the container closed at all times except when adding waste.[15][16][17]

Step 3: Labeling

Accurate labeling is a critical regulatory requirement that ensures safe handling and proper disposal.

  • Use a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste".

    • Full Chemical Name: "2,6-Difluoro-3-(methylthio)benzoic acid". Avoid abbreviations or chemical formulas.[18]

    • Accumulation Start Date.

    • An indication of the hazards (e.g., "Irritant," "Toxic").

    • Generator's name and contact information.

Step 4: On-Site Accumulation and Storage
  • Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[17]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.[14][15]

  • Storage Conditions: Keep the container away from heat sources, direct sunlight, and incompatible chemicals.[10][16]

Step 5: Final Disposal
  • Engage a Licensed Professional: The final disposal must be handled by a licensed and certified hazardous waste disposal contractor.[19]

  • Documentation: The transport of the waste off-site requires a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility ("cradle-to-grave").[12][20]

  • Disposal Method: The most common and appropriate disposal method for this type of chemical is high-temperature incineration at a permitted hazardous waste facility.[19]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.[9]

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.[9]

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust.[10] For a solution, use an inert absorbent material like vermiculite, sand, or clay.[9]

  • Collect Waste: Place the spilled material and all contaminated absorbent into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[21]

  • Label and Dispose: Label the container as hazardous waste, detailing the spilled chemical and the absorbent used, and dispose of it according to the procedures in Section 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,6-Difluoro-3-(methylthio)benzoic acid.

G Disposal Workflow for 2,6-Difluoro-3-(methylthio)benzoic Acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Identify Waste: 2,6-Difluoro-3-(methylthio)benzoic acid ppe Step 1: Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate as Hazardous Organic Acid Waste ppe->segregate spill Spill Occurs container Step 3: Select & Label Compatible HDPE Container segregate->container store Step 4: Store in Designated Area with Secondary Containment container->store contact Step 5: Contact Licensed Hazardous Waste Contractor store->contact manifest Step 6: Prepare Hazardous Waste Manifest contact->manifest transport Step 7: Arrange for Transport to TSDF manifest->transport end Final Disposal via Incineration transport->end spill_proc Follow Spill Management Procedure (Section 4) spill->spill_proc Yes spill_proc->segregate

Caption: Decision workflow for the safe disposal of 2,6-Difluoro-3-(methylthio)benzoic acid.

References

  • Benzoic Acid Standard. (2015, April 16).
  • Properly Managing Chemical Waste in Labor
  • Distribution of Benzoic Acid and Safety Measures. (2024, February 5). Justlong in Food.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-(methylthio)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-(methylthio)benzoic acid
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